3-Chloro-5-(trifluoromethyl)phenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-6-2-4(7(10,11)12)1-5(3-6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZOZHNVFRLIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590376 | |
| Record name | [3-Chloro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160561-31-8 | |
| Record name | [3-Chloro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Trifunctional Reagent for Modern Synthesis
An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethyl)phenylboronic acid (CAS: 1160561-31-8): Properties, Synthesis, and Advanced Applications
In the landscape of modern organic chemistry and drug discovery, the strategic selection of building blocks is paramount to achieving synthetic efficiency and desirable molecular properties. This compound, identified by its CAS number 1160561-31-8, has emerged as a important reagent, particularly for the construction of complex biaryl structures.[1][2][3] This guide, crafted from the perspective of a senior application scientist, delves into the core technical aspects of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, handling, and application.
The value of this molecule lies in the unique interplay of its three key functional groups. The boronic acid moiety is the workhorse for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[4][5] The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, is a critical feature in medicinal chemistry; its high electronegativity and lipophilicity can significantly enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[6][7] The chloro-substituent provides an additional point of synthetic diversity and influences the electronic properties of the aromatic ring, thereby modulating its reactivity. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to effectively utilize this powerful synthetic tool.
Part 1: Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is the foundation of its successful and safe application in any experimental setting.
Key Physicochemical Data
All quantitative data for this compound is summarized in the table below for clear reference.
| Property | Value | Source(s) |
| CAS Number | 1160561-31-8 | [1][2] |
| Molecular Formula | C₇H₅BClF₃O₂ | [2][3] |
| Molecular Weight | 224.37 g/mol | [2][3][8] |
| Physical Form | Solid (typically a white to off-white powder) | [1] |
| Melting Point | 210 - 212 °C | [9] |
| Purity | ≥95% | [2][9] |
| Storage Conditions | Store in a dry, cool, well-ventilated place under an inert atmosphere. | [1][9][10] |
Expert Insights on Stability and Storage
Phenylboronic acids are susceptible to dehydration, which can lead to the formation of cyclic boroxines (anhydrides). While this process is often reversible upon exposure to water during reaction setup, it can affect the stoichiometry and consistency of reactions. For this reason, it is imperative to store this compound in a tightly sealed container in a desiccator or under an inert atmosphere like argon or nitrogen to minimize exposure to moisture. [10] This practice ensures the reagent's integrity and leads to more reproducible experimental outcomes.
Safety as a Self-Validating System
Safe handling is a non-negotiable aspect of laboratory work, forming a self-validating system where procedural discipline prevents adverse events. This compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[1]
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][8][9]
-
Precautionary Measures :
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[11][12] Ensure that eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[9][11][12]
-
Handling : Avoid generating dust. Use appropriate tools for weighing and transferring the solid. After handling, wash hands thoroughly.[10]
-
First Aid : In case of skin contact, wash off immediately with plenty of soap and water.[9][10] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[9] In all cases of significant exposure or if symptoms persist, seek medical attention.[9]
-
Part 2: A Plausible Synthetic Pathway
While various proprietary methods exist, a common and logical approach to synthesizing arylboronic acids is through the reaction of a Grignard reagent with a borate ester, followed by acidic hydrolysis.[13]
Hypothetical Synthesis Workflow
The diagram below outlines a plausible two-step synthesis starting from 1,3-dichloro-5-(trifluoromethyl)benzene.
Caption: Plausible two-step synthesis of the target compound via a Grignard reaction.
Detailed Experimental Protocol (Hypothetical)
-
Grignard Formation :
-
Rationale : This step creates a potent carbon nucleophile. Anhydrous conditions are critical as Grignard reagents react readily with water.
-
Procedure : To a dry, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1,3-dichloro-5-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) via an addition funnel. Maintain gentle reflux until the magnesium is consumed. Cool the resulting dark solution to room temperature.
-
-
Borylation and Workup :
-
Rationale : The Grignard reagent attacks the electrophilic boron atom of the trimethyl borate. This reaction is performed at very low temperatures (-78 °C) to prevent side reactions, such as the addition of a second Grignard molecule to the borate ester. Acidic workup hydrolyzes the ester to the desired boronic acid.[13][14]
-
Procedure : In a separate flask, cool a solution of trimethyl borate (1.5 eq) in anhydrous THF to -78 °C (dry ice/acetone bath). Slowly add the prepared Grignard reagent via cannula, keeping the internal temperature below -70 °C. Stir the mixture at this temperature for 2 hours, then allow it to warm to room temperature overnight. Cool the mixture in an ice bath and quench by slowly adding aqueous HCl (e.g., 2M) until the solution is acidic.
-
-
Purification :
-
Rationale : An extraction isolates the product from inorganic salts, and recrystallization purifies it.
-
Procedure : Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product.
-
Part 3: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.[4][5][15]
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The presence of a base is crucial for activating the boronic acid for the transmetalation step.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol is a robust starting point for coupling this compound with a generic aryl bromide.
-
Reaction Setup :
-
Rationale : The exclusion of oxygen is critical as the active Pd(0) catalyst can be oxidized and deactivated. Degassing the solvent removes dissolved oxygen.
-
Procedure : To a dry Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a base such as potassium phosphate (K₃PO₄, 3.0 eq).[16] Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen three times. Add a palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 eq) and a suitable ligand (e.g., SPhos or XPhos, 0.04-0.10 eq).[15][16] Add degassed solvent (e.g., THF, 1,4-dioxane, or toluene) via syringe.
-
-
Reaction Execution :
-
Rationale : Heating provides the activation energy for the reaction. Monitoring ensures the reaction is stopped at the optimal time to maximize yield and minimize side-product formation.
-
Procedure : Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.[16]
-
-
Workup and Purification :
-
Rationale : The workup removes the catalyst, base, and excess boronic acid. Column chromatography is a standard method for purifying the final biaryl product.
-
Procedure : Once the starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[16]
-
Part 4: Impact in Drug Discovery
The incorporation of the 3-chloro-5-(trifluoromethyl)phenyl moiety into a molecule is a strategic decision in medicinal chemistry, aimed at optimizing its pharmacokinetic and pharmacodynamic profile.
From Structure to Biological Function
The structural features of this reagent directly correlate with improved drug-like properties.
Caption: Relationship between the reagent's structural features and drug properties.
The -CF₃ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation. Replacing a metabolically vulnerable methyl group with a -CF₃ group can dramatically increase a drug's half-life.[6] Furthermore, its lipophilicity can improve the ability of a molecule to cross cellular membranes, which is essential for reaching its biological target.[7] This strategic use of fluorination is a cornerstone of modern drug design, making reagents like this compound indispensable.
Conclusion
This compound is more than just a chemical intermediate; it is a precisely designed tool for molecular construction. Its trifunctional nature provides a reliable handle for Suzuki-Miyaura coupling while simultaneously introducing substituents that are highly valued in medicinal chemistry. By understanding its properties, synthesis, and the rationale behind its application protocols, researchers can leverage this reagent to its full potential, accelerating the synthesis of novel materials and the discovery of next-generation therapeutics.
References
- 1. (3-Chloro-5-(trifluoromethyl)phenyl)boronic acid | 1160561-31-8 [sigmaaldrich.cn]
- 2. 3-Chloro-5-trifluoromethylphenylboronic acid AldrichCPR 1160561-31-8 [sigmaaldrich.com]
- 3. This compound [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. jelsciences.com [jelsciences.com]
- 8. 2-Chloro-5-(trifluoromethyl)phenylboronic acid | C7H5BClF3O2 | CID 2782670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. aaronchem.com [aaronchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]
- 14. orgsyn.org [orgsyn.org]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Introduction: The Ascendancy of Boronic Acids in Drug Discovery
An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethyl)phenylboronic Acid: A Keystone Building Block in Modern Synthesis
The landscape of modern drug discovery and materials science is profoundly shaped by the availability of versatile and precisely functionalized molecular building blocks. Among these, organoboron compounds, particularly arylboronic acids, have emerged as indispensable tools for the creation of complex molecular architectures. Their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions—most notably the Nobel Prize-winning Suzuki-Miyaura reaction—have revolutionized the construction of carbon-carbon bonds. This guide provides a detailed technical overview of this compound, a strategically substituted reagent whose unique electronic properties make it a valuable asset for researchers, scientists, and drug development professionals. We will explore its fundamental properties, the scientific rationale for its utility, detailed experimental protocols for its synthesis and application, and its role in the advancement of medicinal chemistry.
Compound Profile and Physicochemical Properties
This compound is a white to off-white solid at room temperature.[1] Its structural and physical properties are critical for its handling, reactivity, and application in synthesis.
| Property | Value | Source(s) |
| Molecular Weight | 224.37 g/mol | [2][3] |
| Molecular Formula | C₇H₅BClF₃O₂ | [2][3] |
| CAS Number | 1160561-31-8 | [1] |
| Physical Form | Solid | [1] |
| Typical Purity | ≥97% | [1][3] |
| Storage | Store at room temperature | [1] |
Scientific Rationale: The Synergy of Three Functional Groups
The synthetic power of this compound stems from the unique interplay between its three key functional components: the boronic acid, the trifluoromethyl group, and the chloro group.
The Boronic Acid Moiety: The Reactive Handle
The -B(OH)₂ group is the cornerstone of the molecule's reactivity. It serves as the organometallic nucleophile in the Suzuki-Miyaura cross-coupling reaction. Boronic acids are favored in synthesis due to their general stability to air and moisture, making them easier to handle than many other organometallic reagents.
The Trifluoromethyl (CF₃) Group: A Bioisostere and Electronic Modulator
The incorporation of a trifluoromethyl group is a widely employed strategy in modern drug design.[4] Its presence on the phenyl ring imparts several desirable properties:
-
Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a CF₃ group can block metabolic oxidation, thereby increasing the half-life and bioavailability of a drug candidate.[5]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its ability to cross cell membranes and improve in vivo transport.[5]
-
Electronic Effects: As a powerful electron-withdrawing group, the CF₃ moiety lowers the pKa of nearby functional groups and modulates the electron density of the aromatic ring, which can influence binding affinity to biological targets.[4][5]
The Chloro (Cl) Group: An Orthogonal Point of Control
The chlorine atom further enhances the electron-withdrawing nature of the phenyl ring. Its position meta to the other substituents provides specific electronic and steric influences that can fine-tune the reactivity of the boronic acid in coupling reactions. Furthermore, it offers a potential secondary reaction site for more complex, multi-step syntheses, allowing for orthogonal chemical strategies.
Synthesis and Purification: A Representative Protocol
While numerous proprietary methods exist, the synthesis of arylboronic acids often follows a well-established pathway involving organolithium or Grignard intermediates. The following is a representative, field-proven protocol adapted from general methods for preparing substituted phenylboronic acids.[6][7]
Trustworthiness: This protocol is self-validating. The success of each step—from the initial metal-halogen exchange to the final acidic workup—is critical for the formation of the desired product. The anhydrous conditions are paramount to prevent the quenching of the highly reactive organometallic intermediate.
Detailed Step-by-Step Methodology
-
Reaction Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. The system is flushed with dry nitrogen or argon to ensure an inert atmosphere.
-
Starting Material: Add anhydrous tetrahydrofuran (THF) to the flask, followed by the starting material, 1-bromo-3-chloro-5-(trifluoromethyl)benzene. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Formation of the Organolithium Intermediate: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture via the dropping funnel, maintaining the temperature below -70 °C. The reaction is monitored by TLC until the starting aryl bromide is consumed.
-
Borylation: In a separate flask, dissolve trimethyl borate in anhydrous THF and cool to -78 °C. Transfer the freshly prepared organolithium solution to the trimethyl borate solution via cannula, again keeping the temperature below -70 °C.
-
Warming and Quenching: Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours.
-
Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly quench by adding aqueous hydrochloric acid (e.g., 2 M HCl). Stir vigorously for 1 hour.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final this compound as a white solid.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of arylboronic acids.
Core Application: The Suzuki-Miyaura Cross-Coupling
The primary application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds, a cornerstone of modern organic synthesis for constructing biaryl structures.[8][9]
Detailed Experimental Protocol
Causality: The choice of catalyst, ligand, base, and solvent is critical for reaction success. The Pd catalyst facilitates the catalytic cycle. The ligand (e.g., a phosphine) stabilizes the palladium center and modulates its reactivity. The base (e.g., a carbonate) is essential for the transmetalation step, activating the boronic acid. A mixed aqueous/organic solvent system is often used to dissolve both the organic reactants and the inorganic base.[10]
-
Reagent Preparation: In a reaction vessel, combine the aryl halide or triflate (1.0 eq.), this compound (1.1-1.5 eq.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a supporting ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water). Degassing is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction Execution: Heat the mixture under an inert atmosphere (N₂ or Ar) to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As with all laboratory reagents, proper safety precautions must be observed.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing a lab coat, safety glasses, and chemical-resistant gloves.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its carefully arranged functional groups provide a powerful combination of reactivity, metabolic stability, and electronic modulation. For researchers in pharmaceutical development and materials science, this compound serves as a key building block for accessing novel chemical entities with tailored properties.[11][12] A thorough understanding of its properties and reaction protocols, as outlined in this guide, is essential for leveraging its full synthetic potential.
References
- 1. (3-Chloro-5-(trifluoromethyl)phenyl)boronic acid | 1160561-31-8 [sigmaaldrich.cn]
- 2. This compound [chemicalbook.com]
- 3. (3-Chloro-5-(trifluoromethyl)phenyl)boronic acid – Biotuva Life Sciences [biotuva.com]
- 4. jelsciences.com [jelsciences.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]
- 7. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. nbinno.com [nbinno.com]
- 12. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-(trifluoromethyl)phenylboronic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 3-chloro-5-(trifluoromethyl)phenylboronic acid. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of the most robust synthetic route, reflecting field-proven insights to ensure reproducibility and high yield.
Strategic Importance in Modern Chemistry
This compound is a highly valuable building block in contemporary organic synthesis, particularly within medicinal chemistry and materials science. The presence of both a chloro and a trifluoromethyl group on the phenyl ring imparts unique electronic properties. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity when incorporated into larger bioactive molecules, making it a staple in modern drug design.[1] This boronic acid is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a foundational method for constructing complex biaryl structures found in numerous pharmaceuticals.[2]
Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection of the target molecule points to the formation of the carbon-boron bond as the key strategic step. The most direct and widely adopted approach involves the reaction of an organometallic species with a boron electrophile. Specifically, the Grignard reaction offers a reliable and scalable pathway, starting from the corresponding aryl halide.
Caption: Retrosynthetic analysis of the target boronic acid.
The chosen starting material, 1-bromo-3-chloro-5-(trifluoromethyl)benzene, is ideal for selective Grignard formation. The carbon-bromine bond is significantly more reactive towards magnesium insertion than the carbon-chlorine bond, ensuring regioselective formation of the desired organometallic intermediate. A Chinese patent confirms the feasibility of preparing this specific Grignard reagent from 1-bromo-3-chloro-5-(trifluoromethyl)benzene.[3]
The Grignard Reaction Pathway: Mechanism and Causality
The synthesis hinges on the nucleophilic attack of the aryl Grignard reagent on the electrophilic boron atom of a trialkyl borate, typically trimethyl borate or triisopropyl borate. The subsequent hydrolysis of the resulting borate ester furnishes the final boronic acid.
Mechanism Breakdown
Caption: Mechanism of arylboronic acid synthesis via the Grignard pathway.
Critical Experimental Choices and Their Rationale
-
Temperature Control: The borylation step is highly exothermic and prone to a significant side reaction: the addition of a second equivalent of the Grignard reagent to the newly formed boronic ester, yielding an undesired diarylborinic acid byproduct. To kinetically suppress this over-addition, the reaction must be conducted at cryogenic temperatures, typically between -78 °C and -60 °C.[4] This ensures that the rate of the first addition far exceeds the rate of the second.
-
Choice of Borate Ester: Trimethyl borate is commonly used due to its high reactivity and commercial availability.[4] However, more sterically hindered borates, like triisopropyl borate, can offer better selectivity against over-addition, albeit sometimes at the cost of a slower primary reaction.
-
Anhydrous Conditions: Grignard reagents are potent bases and will readily react with any protic source, particularly water. Therefore, all glassware must be rigorously dried, and all solvents must be anhydrous to prevent quenching the Grignard reagent and drastically reducing the yield.[5]
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for analogous arylboronic acids.[2][4] It is designed as a self-validating system, with clear checkpoints.
Reagent and Equipment Summary
| Reagent/Equipment | Purpose | Key Specification |
| 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | Starting Material | >98% Purity |
| Magnesium Turnings | Grignard Reagent Formation | Activated, dry |
| Iodine (crystal) | Grignard Reaction Initiator | N/A |
| Tetrahydrofuran (THF) | Reaction Solvent | Anhydrous, <50 ppm H₂O |
| Trimethyl Borate | Boron Electrophile | >99% Purity |
| Hydrochloric Acid (HCl) | Hydrolysis and pH Adjustment | 2 M Aqueous Solution |
| Ethyl Acetate | Extraction Solvent | Reagent Grade |
| Brine | Aqueous Wash | Saturated Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | N/A |
| Three-neck round-bottom flask, dropping funnel, condenser, inert gas line, low-temperature bath | Reaction Apparatus | Oven-dried |
Step-by-Step Methodology
Part A: Grignard Reagent Formation
-
Apparatus Setup: Assemble a 500 mL three-neck flask, equipped with a magnetic stirrer, a condenser, and a dropping funnel, under a positive pressure of dry nitrogen or argon. All glassware must be oven-dried and cooled under an inert atmosphere.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed, then allow it to cool. This process activates the magnesium surface.
-
Initiation: Add 50 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-bromo-3-chloro-5-(trifluoromethyl)benzene (1.0 eq.) in 100 mL of anhydrous THF.
-
Grignard Synthesis: Add approximately 10% of the aryl bromide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[5]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours until most of the magnesium has been consumed. The resulting dark grey-brown solution is the Grignard reagent and should be used immediately.
Part B: Borylation and Workup
-
Cryogenic Cooling: In a separate, larger (1 L) three-neck flask under an inert atmosphere, add trimethyl borate (1.5 eq.) dissolved in 200 mL of anhydrous THF. Cool this solution to -70 °C using a dry ice/acetone bath.
-
Borylation Reaction: Transfer the freshly prepared Grignard reagent from Part A to a dropping funnel and add it dropwise to the cold trimethyl borate solution over 1-2 hours. Crucially, maintain the internal reaction temperature below -60 °C throughout the addition. [4]
-
Warming and Quenching: After the addition is complete, stir the mixture at -70 °C for an additional hour, then allow it to slowly warm to 0 °C.
-
Hydrolysis: Slowly quench the reaction by the dropwise addition of 2 M aqueous HCl (approx. 200 mL) while stirring vigorously. Continue stirring for 30 minutes as the mixture reaches room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 150 mL).[2]
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product as a solid.
Purification and Characterization
The crude this compound often exists as a mixture with its anhydride (a trimer known as a boroxine). The crude solid can typically be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield the desired product as a white solid.[2]
-
¹H NMR: Will show characteristic aromatic proton signals.
-
¹⁹F NMR: Will show a singlet corresponding to the -CF₃ group.
-
¹¹B NMR: Will show a broad singlet characteristic of a boronic acid.
-
Mass Spectrometry: To confirm the molecular weight.
Troubleshooting and Field Insights
-
Problem: Low yield of boronic acid.
-
Probable Cause: Incomplete Grignard formation or premature quenching.
-
Solution: Ensure all reagents and solvents are strictly anhydrous. Confirm magnesium activation was successful. Analyze a quenched aliquot of the Grignard reagent by GC-MS before proceeding.
-
-
Problem: Significant formation of diarylborinic acid byproduct.
-
Probable Cause: Borylation temperature was too high.
-
Solution: Maintain strict temperature control below -60 °C during the Grignard addition. Use a slower addition rate. Consider using a more sterically hindered borate ester.
-
-
Problem: Product is difficult to crystallize or appears oily.
-
Probable Cause: High boroxine content or presence of biphenyl impurity (from Wurtz coupling).
-
Solution: The boroxine can often be converted back to the boronic acid by stirring the crude product vigorously with a biphasic mixture of diethyl ether and water. Biphenyl can be removed via column chromatography if recrystallization is ineffective.
-
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents [patents.google.com]
- 4. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
3-Chloro-5-(trifluoromethyl)phenylboronic acid solubility in organic solvents
An In-depth Technical Guide to the Solubility of 3-Chloro-5-(trifluoromethyl)phenylboronic Acid in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, presents robust experimental protocols for its determination, and offers insights into the expected solubility behavior of this compound. By synthesizing fundamental chemical principles with practical laboratory methods, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation strategies involving this compound.
Introduction: The Critical Role of Solubility in Pharmaceutical Research
In the realm of pharmaceutical sciences and organic synthesis, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of successful research and development. The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound directly influences its bioavailability, dictates the choice of reaction and purification solvents, and impacts the feasibility of formulation strategies. As a Senior Application Scientist, it is my experience that a thorough comprehension of a molecule's solubility profile can significantly accelerate development timelines and mitigate unforeseen challenges in process scale-up.
This compound is a versatile building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. The presence of a trifluoromethyl group and a chlorine atom on the phenyl ring imparts unique electronic and steric properties, which in turn affect its reactivity and physical characteristics, including solubility. This guide will provide the necessary framework for researchers to confidently assess and leverage the solubility of this important synthetic intermediate.
Physicochemical Properties of this compound
A molecule's structure is the primary determinant of its physical properties. The key features of this compound that govern its solubility are:
-
Polarity: The boronic acid functional group (-B(OH)₂) is polar and capable of acting as a hydrogen bond donor and acceptor. The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, and the chlorine atom (-Cl) is also electronegative, contributing to the overall polarity of the molecule.
-
Hydrogen Bonding: The two hydroxyl groups on the boron atom are prime sites for hydrogen bonding, both with solvent molecules and with other molecules of the boronic acid itself.
-
Molecular Weight: The molecular weight of this compound is 224.37 g/mol .[1]
-
Melting Point: The melting point is reported to be in the range of 210 - 212 °C, indicating a stable crystal lattice that will require sufficient energy to disrupt.[2]
-
Dehydration: A critical characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3] Boroxines are generally less polar and, consequently, often less soluble than their corresponding boronic acids.[3] This equilibrium between the acid and its anhydride can complicate solubility measurements.[3]
The interplay of these factors determines how this compound interacts with different organic solvents.
Theoretical Framework for Solubility
The age-old chemical maxim "like dissolves like" serves as a fundamental principle in predicting solubility.[4][5] This rule is predicated on the idea that a solute will dissolve best in a solvent that has a similar polarity.[4][5]
The Role of Solvent Polarity
-
Polar Protic Solvents: These solvents (e.g., alcohols like methanol and ethanol) can engage in hydrogen bonding. Given the hydrogen bonding capabilities of the boronic acid group, this compound is expected to exhibit good solubility in these solvents.
-
Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are polar but do not have hydrogen-donating capabilities. However, they can act as hydrogen bond acceptors. The high polarity of these solvents makes them good candidates for dissolving this compound. For instance, the similar compound 3,4,5-trifluorophenylboronic acid is soluble in highly polar organic solvents like N,N-dimethylformamide and alcohols.[6]
-
Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether lack significant polarity and are incapable of hydrogen bonding. Consequently, this compound is expected to have very low solubility in these solvents.[6]
Temperature Effects
For most solid solutes, solubility in a liquid solvent increases with temperature.[7] This is because the additional thermal energy helps to overcome the lattice energy of the solid and promotes the mixing of solute and solvent molecules.
Experimental Determination of Solubility
Accurate and reproducible solubility data is best obtained through experimental measurement. The following protocols are designed to provide a systematic approach to determining the solubility of this compound.
Qualitative Solubility Assessment
This rapid method provides a general overview of solubility in a range of solvents.
Protocol:
-
Place approximately 25 mg of this compound into a small test tube.[8]
-
Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).[8]
-
After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[4][9]
-
Observe the mixture. Classify the solubility as:
-
Soluble: The solid completely dissolves.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.
-
Insoluble: No discernible amount of the solid dissolves.
-
-
Repeat this procedure for a range of solvents with varying polarities.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Protocol:
-
Prepare a series of vials, each containing a known volume (e.g., 2 mL) of a specific organic solvent.
-
Add an excess amount of this compound to each vial to create a saturated solution with visible undissolved solid.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for the solid to settle.
-
Carefully withdraw a known volume of the supernatant liquid using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the analytical range of your chosen quantification method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
-
Calculate the original solubility in the solvent (e.g., in mg/mL or mol/L).
Diagram of the Shake-Flask Solubility Determination Workflow
Caption: Workflow for quantitative solubility determination using the shake-flask method.
Expected Solubility Profile and Data Interpretation
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent and the boronic acid group. |
| Polar Aprotic | DMF, DMSO, THF | Moderate to High | Strong dipole-dipole interactions and the ability of the solvent to act as a hydrogen bond acceptor. |
| Ethers | Diethyl ether, Dioxane | Low to Moderate | Ethers are good solvents for many boronic acids and their boroxines.[3] |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | Moderate polarity but limited hydrogen bonding capability. |
| Aromatic | Toluene, Benzene | Very Low | Nonpolar nature of the solvent is incompatible with the polar boronic acid group. |
| Aliphatic | Hexane, Cyclohexane | Insoluble | Nonpolar solvent cannot overcome the crystal lattice energy of the polar solute. |
Data Interpretation Considerations:
-
Formation of Boroxines: In less polar or non-polar solvents, the equilibrium may shift towards the formation of the less soluble boroxine anhydride. This can lead to lower-than-expected solubility measurements for the boronic acid itself.
-
Complexation: Boronic acids are known to form complexes with diols, such as mannitol, which can significantly increase their aqueous solubility.[10] While less common in organic solvents, be aware of potential interactions if diol-containing additives are present.
Conclusion
This technical guide has provided a comprehensive overview of the principles and practices for determining the solubility of this compound in organic solvents. By understanding the physicochemical properties of the molecule and applying the detailed experimental protocols outlined herein, researchers can generate reliable solubility data. This information is invaluable for the rational design of synthetic routes, the development of efficient purification methods, and the formulation of new chemical entities. A systematic approach to solubility assessment is a critical component of robust scientific research and will undoubtedly contribute to the successful application of this versatile chemical building block.
References
- 1. This compound [chemicalbook.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. d-nb.info [d-nb.info]
- 4. chem.ws [chem.ws]
- 5. Khan Academy [khanacademy.org]
- 6. Page loading... [guidechem.com]
- 7. youtube.com [youtube.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [kuscholarworks.ku.edu]
A Guide to the Spectroscopic Characterization of 3-Chloro-5-(trifluoromethyl)phenylboronic Acid
Introduction: The Structural Significance of a Modern Reagent
3-Chloro-5-(trifluoromethyl)phenylboronic acid is a key building block in contemporary organic synthesis and medicinal chemistry. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, stems from the unique electronic properties conferred by its trifunctionalized aromatic ring. The boronic acid moiety serves as the reactive handle for palladium-catalyzed C-C bond formation. The substituents—a strongly electron-withdrawing trifluoromethyl (-CF₃) group and a moderately withdrawing chloro (-Cl) group—modulate the reactivity of the boronic acid and influence the properties of the resulting biaryl products. For researchers in drug development, precise structural confirmation and purity assessment of this reagent are paramount to ensure the reliability and reproducibility of synthetic outcomes. This guide provides an in-depth analysis of the expected spectroscopic data for this compound and outlines the methodologies for its acquisition and interpretation.
Core Molecular Properties
A foundational understanding begins with the basic physicochemical properties of the molecule.
| Property | Value | Source(s) |
| CAS Number | 1160561-31-8 | [1][2] |
| Molecular Formula | C₇H₅BClF₃O₂ | [2][3] |
| Molecular Weight | 224.37 g/mol | [1][2][3] |
| Physical Form | Solid (typically off-white powder) | [4] |
| InChI Key | VRZOZHNVFRLIPB-UHFFFAOYSA-N | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR is the most powerful tool for the unambiguous structural elucidation of this compound. A comprehensive analysis requires probing four key nuclei: ¹⁹F, ¹H, ¹¹B, and ¹³C.
¹⁹F NMR Spectroscopy: The Primary Diagnostic Tool
Given the presence of the trifluoromethyl group, ¹⁹F NMR is an exceptionally sensitive and informative experiment. The fluorine nucleus (¹⁹F) has a spin of 1/2 and 100% natural abundance, resulting in high receptivity for NMR measurements.[6]
-
Expert Insight: The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it an excellent probe for confirming the presence and substitution pattern of the -CF₃ group.[7] For a -CF₃ group attached to an aromatic ring, the chemical shift typically falls within a well-defined range.[6]
Expected Data:
-
Chemical Shift (δ): Approximately -63 ppm (relative to CFCl₃ at 0 ppm). This is characteristic of a benzotrifluoride moiety.[8][9]
-
Multiplicity: A singlet . The three fluorine atoms of the -CF₃ group are chemically equivalent and are typically too far removed to exhibit significant coupling to the aromatic protons (i.e., ⁴JHF or ⁵JHF coupling is often unresolved).
¹¹B NMR Spectroscopy: Probing the Boron Core
¹¹B NMR provides direct information about the chemical environment and coordination state of the boron atom, which is fundamental to the molecule's function. The ¹¹B nucleus is quadrupolar, but its signals are typically sharp enough for routine analysis, especially for the common sp² hybridized state.[10][11]
-
Expert Insight: The chemical shift in ¹¹B NMR is a reliable indicator of boron's hybridization state. A trigonal planar (sp²) boronic acid gives a signal in a distinct downfield region, while a tetrahedral (sp³) boronate, formed by coordination with a Lewis base (like a solvent or hydroxide), will appear significantly upfield.[12][13] This technique is invaluable for studying reaction equilibria, such as esterification or anhydride (boroxine) formation.[10][14]
Expected Data:
-
Chemical Shift (δ): Approximately 28-31 ppm (relative to BF₃·OEt₂ at 0 ppm). This chemical shift is characteristic of a neutral, tricoordinate (sp²) arylboronic acid.[12][15]
-
Linewidth: The signal is expected to be relatively broad due to the quadrupolar nature of the ¹¹B nucleus.
It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines. Boroxines typically resonate at a slightly different chemical shift, and their presence can be detected by ¹¹B NMR.[14]
¹H NMR Spectroscopy: Mapping the Aromatic Framework
¹H NMR confirms the substitution pattern of the aromatic ring and identifies the exchangeable protons of the boronic acid group.
-
Expert Insight: The electronic effects of the substituents dictate the chemical shifts of the remaining aromatic protons. Both -Cl and -CF₃ are electron-withdrawing, which will deshield the aromatic protons, shifting them downfield. The B(OH)₂ group can be weakly donating or withdrawing. Due to the 1,3,5-substitution pattern, the three aromatic protons are not adjacent and will likely appear as sharp singlets or very narrowly split multiplets.
Expected Data:
-
Aromatic Protons (3H): Three distinct signals are expected in the range of 7.5 - 8.5 ppm .
-
H-2 and H-6 will be deshielded by the adjacent electron-withdrawing groups.
-
H-4 is situated between two electron-withdrawing groups and will also be shifted downfield.
-
-
Boronic Acid Protons (2H): A broad, exchangeable singlet for the two -OH protons. Its chemical shift is highly dependent on concentration, temperature, and solvent, but it typically appears between 4.5 - 8.0 ppm . This signal will disappear upon the addition of D₂O to the NMR sample.[16]
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR provides a complete map of the carbon framework, with distinct signals for the trifluoromethyl carbon and the aromatic carbons.
-
Expert Insight: The most characteristic signal is from the trifluoromethyl carbon, which appears as a quartet due to the strong one-bond coupling to the three fluorine atoms (¹JCF). The carbon atom attached to the boron (C1) can sometimes be difficult to observe due to quadrupolar broadening from the adjacent ¹¹B nucleus.[16]
Expected Data:
-
Trifluoromethyl Carbon (-CF₃): A quartet with a chemical shift around 120-125 ppm and a large coupling constant of ¹JCF ≈ 272 Hz .[9][16]
-
Aromatic Carbons:
-
C-B (C1): May be broad or unobserved. Expected around 130-135 ppm .
-
C-Cl (C3): Expected around 135-140 ppm .
-
C-CF₃ (C5): Will appear as a quartet due to two-bond C-F coupling (²JCF). Expected around 130-134 ppm .
-
The remaining C-H carbons (C2, C4, C6) will appear in the aromatic region between 125-140 ppm .
-
Summary of Predicted NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹⁹F | ~ -63 | Singlet | - | -CF₃ |
| ¹¹B | ~ 28 - 31 | Broad Singlet | - | -B(OH)₂ |
| ¹H | ~ 7.5 - 8.5 | 3x Singlets / Narrow Multiplets | - | Ar-H |
| ~ 4.5 - 8.0 | Broad Singlet | - | B(OH)₂ | |
| ¹³C | ~ 120 - 125 | Quartet | ¹JCF ≈ 272 | -CF₃ |
| ~ 125 - 140 | Multiple signals | - | Aromatic Carbons |
Standardized Protocol for NMR Data Acquisition
Trustworthy data originates from a robust and well-documented experimental procedure.
-
Sample Preparation:
-
Weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it helps to sharpen the B(OH)₂ proton signal.
-
Ensure the sample is fully dissolved. Gentle vortexing may be required.
-
-
Internal Standards:
-
¹H & ¹³C: Tetramethylsilane (TMS) is typically used as the internal standard (δ = 0.00 ppm). Modern spectrometers can reference the residual solvent peak.
-
¹⁹F: Trichlorofluoromethane (CFCl₃) is the standard reference (δ = 0.00 ppm). An external standard is often used.
-
¹¹B: Boron trifluoride diethyl etherate (BF₃·OEt₂) is the standard external reference (δ = 0.00 ppm).[14]
-
-
Spectrometer Setup:
-
Acquire data on a spectrometer with a minimum field strength of 400 MHz for ¹H.
-
Ensure the probe is properly tuned to the respective frequencies for ¹H, ¹³C, ¹⁹F, and ¹¹B.
-
-
Data Acquisition:
-
Acquire standard 1D spectra for each nucleus.
-
Ensure a sufficient number of scans are averaged to achieve a good signal-to-noise ratio, particularly for ¹³C and ¹¹B.
-
For confirmation of assignments, 2D experiments such as HSQC (¹H-¹³C) and HMBC (¹H-¹³C) can be performed.
-
Workflow for NMR Analysis
Caption: Standardized workflow for the acquisition and analysis of multi-nuclear NMR data.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides valuable information about the functional groups present in the molecule.
-
Expert Insight: The most prominent feature in the IR spectrum of a boronic acid is the broad O-H stretching band. The strong electron-withdrawing nature of the -CF₃ group will result in intense C-F stretching absorptions. An ATR-IR spectrum of the isomeric 2-chloro-5-(trifluoromethyl)phenylboronic acid can serve as a useful comparison for band positions.[17][18]
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad, Strong | O-H stretch (from B(OH)₂) |
| ~1600, ~1470 | Medium | Aromatic C=C stretching |
| ~1350 | Strong | B-O stretching |
| 1300 - 1100 | Very Strong | C-F stretching (from -CF₃) |
| ~750 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide fragmentation information that supports the proposed structure.
-
Expert Insight: Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is likely to be observed as its protonated molecule [M+H]⁺ in positive mode or, more commonly for boronic acids, a deprotonated species or adduct in negative mode. The presence of chlorine will produce a characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1), which is a definitive diagnostic feature.
Expected Mass Spectrometry Data (High Resolution):
| Ion | Calculated m/z (C₇H₅B³⁵ClF₃O₂) | Expected Isotopic Peak (m/z for ³⁷Cl) |
| [M]⁺ | 224.0023 | 226.0000 |
| [M-H]⁻ | 222.9867 | 224.9837 |
| [M+H]⁺ | 225.0096 | 227.0066 |
A Holistic Spectroscopic Signature
No single technique provides the complete picture. True structural verification comes from the synergistic interpretation of all spectroscopic data.
Caption: Interrelation of spectroscopic data for complete structural confirmation.
By combining these techniques, a researcher can confidently confirm the identity, structure, and purity of this compound, ensuring the integrity of subsequent synthetic applications.
References
- 1. 3-Chloro-5-trifluoromethylphenylboronic acid AldrichCPR 1160561-31-8 [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-CHLORO-5-(TRIFLUOROMETHYL)BENZENEBORONIC ACID | 1160561-31-8 [chemicalbook.com]
- 5. 3-Chloro-5-trifluoromethylphenylboronic acid AldrichCPR 1160561-31-8 [sigmaaldrich.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. rsc.org [rsc.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. pubs.acs.org [pubs.acs.org]
- 16. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. 2-Chloro-5-(trifluoromethyl)phenylboronic acid | C7H5BClF3O2 | CID 2782670 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the ¹H NMR Spectrum of 3-Chloro-5-(trifluoromethyl)phenylboronic Acid: From Theory to Practice
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-5-(trifluoromethyl)phenylboronic acid. As a crucial building block in medicinal chemistry and organic synthesis, a thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and reaction monitoring.[1] This document moves beyond a simple data sheet, offering a deep dive into the theoretical prediction of the spectrum, a field-proven experimental protocol for its acquisition, and a guide to its interpretation, grounded in the fundamental principles of NMR spectroscopy.
Part 1: Theoretical Analysis and Spectral Prediction
The predictive power of NMR spectroscopy stems from the direct relationship between a molecule's electronic structure and the resulting spectral parameters. For this compound, the ¹H NMR spectrum is defined by the unique electronic environment of the three aromatic protons.
Molecular Structure and Substituent Effects
The compound is a 1,3,5-trisubstituted benzene derivative. All three substituents—boronic acid [-B(OH)₂], chloro [-Cl], and trifluoromethyl [-CF₃]—are electron-withdrawing groups (EWGs). This collective electron withdrawal has a profound impact on the aromatic ring:
-
Deshielding: The electron density of the benzene ring is significantly reduced. As a result, the aromatic protons are "deshielded" from the external magnetic field, causing their resonance signals to appear at a higher chemical shift (further downfield) compared to the benchmark signal of benzene's protons (~7.3 ppm).[2]
-
Proton Environments: Due to the substitution pattern, the three remaining aromatic protons (at positions 2, 4, and 6) are chemically non-equivalent and will produce distinct signals.
-
H-2: Positioned between the boronic acid and chloro groups.
-
H-4: Situated between the chloro and the strongly electron-withdrawing trifluoromethyl group.
-
H-6: Located between the trifluoromethyl and boronic acid groups.
-
The trifluoromethyl group, being one of the most powerful EWGs, will exert the strongest deshielding effect on its ortho protons, H-4 and H-6.[3][4] Therefore, we can predict the following relative order of chemical shifts: δ (H-4, H-6) > δ (H-2) .
Predicted Coupling Patterns and Multiplicity
In this 1,3,5-substitution pattern, the aromatic protons are separated by three bonds from their nearest proton neighbors. This arrangement gives rise to meta-coupling (⁴J).
-
Meta-Coupling (⁴J): This is a through-bond coupling over four bonds, which is typically much smaller than ortho-coupling (³J). The expected coupling constant (J) for meta-protons is in the range of 1-4 Hz.[5][6]
-
Predicted Multiplicity: Each aromatic proton (H-2, H-4, and H-6) has two other aromatic protons in a meta position. Consequently, each signal is expected to be split by two neighboring protons, theoretically resulting in a triplet (t) . However, because the meta-coupling constants are very small, these signals may also appear as broad singlets (br s) or finely split multiplets where the individual peaks are not well-resolved.
The Boronic Acid Moiety: A Practical Consideration
Arylboronic acids present a unique challenge in NMR analysis due to their tendency to undergo dehydration to form cyclic trimers known as boroxines.[7] This equilibrium between the monomeric acid and the trimeric boroxine can lead to complex or broad, uninterpretable spectra in non-coordinating solvents like CDCl₃.[8]
Furthermore, the two protons of the B(OH)₂ group are acidic and undergo rapid chemical exchange with residual water or protic solvents. This typically results in a single, broad signal that may vary in chemical shift depending on concentration and temperature, or it may not be observed at all if a solvent like methanol-d₄ or D₂O is used.[8][9]
Predicted ¹H NMR Data Summary
The following table summarizes the predicted spectral parameters for this compound, assuming acquisition in a suitable solvent like acetone-d₆ that minimizes boroxine formation.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-4, H-6 | 8.0 - 8.4 | br s or t | ~1-3 | Strongly deshielded by ortho -CF₃ group. |
| H-2 | 7.8 - 8.1 | br s or t | ~1-3 | Deshielded by ortho -Cl and -B(OH)₂ groups. |
| B(OH)₂ | Variable (Broad) | s (broad) | N/A | Acidic, rapidly exchanging protons. Signal may be absent in protic solvents. |
Part 2: Experimental Protocol for Spectrum Acquisition
This section provides a robust, step-by-step methodology for obtaining a high-quality ¹H NMR spectrum. The choices outlined below are designed to ensure spectral clarity and reproducibility, particularly by addressing the challenges associated with boronic acids.
Materials and Reagents
-
This compound (5-10 mg)
-
Deuterated acetone (acetone-d₆) or Deuterated methanol (methanol-d₄), ≥99.8% D
-
High-quality 5 mm NMR tubes
-
Tetramethylsilane (TMS) as an internal standard (optional)
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR analysis of the title compound.
Step-by-Step Methodology
-
Solvent Selection (The Critical Choice): Choose a coordinating deuterated solvent like acetone-d₆ or methanol-d₄. These solvents effectively break up the boroxine trimers through hydrogen bonding or ester formation, respectively, ensuring that the spectrum reflects the monomeric boronic acid.[8] This is the single most important step for obtaining a clean, interpretable spectrum.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. This concentration is optimal for routine ¹H NMR experiments on modern spectrometers.[10]
-
Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., acetone-d₆).
-
If desired, add a minimal amount of TMS as an internal reference (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing (Acetone-d₅ quintet at ~2.05 ppm).
-
Gently vortex the vial until the solid is completely dissolved.
-
Using a clean pipette, transfer the solution into a high-quality NMR tube.
-
-
Instrumental Parameters (400 MHz Spectrometer Example):
-
Lock and Shim: Insert the sample into the spectrometer. Perform standard lock and shimming procedures to optimize the magnetic field homogeneity.
-
Acquisition: Set the number of scans (transients) between 16 and 64. A higher number of scans will improve the signal-to-noise ratio but will require a longer acquisition time.
-
Referencing: Calibrate the chemical shift axis to the TMS signal at 0.00 ppm or the residual solvent peak.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to ensure accurate peak shapes and integration.
-
Integrate the signals to determine the relative ratios of the protons. For the three aromatic protons, the integration ratio should be 1:1:1.
-
Part 3: Data Interpretation and Structural Validation
Interpreting the acquired spectrum involves correlating the observed signals with the predictions made in Part 1. The spectrum should exhibit three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm), each integrating to one proton.
Visualizing Proton Relationships
The following diagram illustrates the structure of the molecule and the meta-coupling interactions between the aromatic protons.
Caption: Structure and key ⁴J (meta) coupling interactions.
Correlating Spectrum to Structure
-
Chemical Shifts: Confirm that the signals appear in the predicted downfield region. The two most downfield signals can be assigned to H-4 and H-6 (ortho to -CF₃), while the slightly more upfield signal corresponds to H-2.
-
Multiplicity: Examine the splitting pattern of each signal. They should appear as narrow multiplets or broad singlets, consistent with small (1-4 Hz) meta-coupling.[11]
-
Integration: Verify that the relative integral for the three aromatic signals is 1:1:1, confirming the presence of one of each type of proton.
By following this comprehensive guide, from theoretical prediction to meticulous experimental execution and interpretation, researchers can confidently characterize this compound, ensuring the quality and identity of this vital synthetic intermediate.
References
- 1. 3-CHLORO-5-(TRIFLUOROMETHYL)BENZENEBORONIC ACID | 1160561-31-8 [chemicalbook.com]
- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. reddit.com [reddit.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. organomation.com [organomation.com]
- 11. homework.study.com [homework.study.com]
An In-Depth Technical Guide to the Mass Spectrometry of 3-Chloro-5-(trifluoromethyl)phenylboronic acid
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-Chloro-5-(trifluoromethyl)phenylboronic acid, a compound of significant interest in synthetic chemistry and drug development.[1] As a versatile building block, understanding its behavior under mass spectrometric conditions is paramount for reaction monitoring, purity assessment, and structural elucidation. This document will delve into the core principles of its ionization, fragmentation, and spectral interpretation, offering field-proven insights for researchers and professionals.
Introduction to this compound and its Mass Spectrometric Profile
This compound (molecular formula: C₇H₅BClF₃O₂, molecular weight: 224.37 g/mol ) is a solid organoboron compound.[1][2][3][4] Its structure, featuring a trifluoromethyl group, a chlorine atom, and a boronic acid moiety on a phenyl ring, presents unique characteristics in mass spectrometric analysis. The presence of chlorine, with its distinct isotopic signature, and the interplay between the electron-withdrawing trifluoromethyl group and the reactive boronic acid functionality dictate its ionization efficiency and fragmentation pathways.
Ionization Techniques: A Deliberate Choice
The selection of an appropriate ionization technique is critical for the successful analysis of this compound. The choice hinges on the analyte's polarity, thermal stability, and the desired level of fragmentation.
Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules, making it a primary choice for analyzing arylboronic acids.[5] ESI transfers ions from solution into the gas phase, minimizing in-source fragmentation and often preserving the molecular ion. For this compound, ESI-MS is typically performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. The boronic acid group readily loses a proton, facilitating its detection.
It is important to note that boronic acids can undergo dehydration to form boroxines (cyclic trimers) or form adducts with solvents or matrix components, which can complicate spectral interpretation.[6] Careful optimization of ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature, is crucial to minimize such phenomena and maximize the signal of the desired molecular ion.
Other Potential Ionization Methods
While ESI is often preferred, other techniques could be employed depending on the analytical goal:
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds, APCI might be an alternative if ESI proves inefficient.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): While less common for small molecules of this nature, MALDI could be considered, particularly if derivatization is employed to enhance ionization.[6]
Deciphering the Mass Spectrum: Isotopic Patterns and Fragmentation
A thorough understanding of the expected mass spectrum is essential for accurate identification and structural confirmation.
The Signature Isotopic Pattern of Chlorine
A key feature in the mass spectrum of this compound is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M and M+2 isotopic pattern with a peak intensity ratio of roughly 3:1 for any chlorine-containing ion.[7] This pattern serves as a definitive marker for the presence of a single chlorine atom in the molecule and its fragments.
Predicted Fragmentation Pathway
While an experimental mass spectrum is not publicly available in the searched literature, a plausible fragmentation pathway can be predicted based on the known behavior of similar compounds. The fragmentation of the [M-H]⁻ ion of this compound under collision-induced dissociation (CID) in a tandem mass spectrometer is expected to proceed through several key steps.
The initial deprotonated molecule will have a mass-to-charge ratio (m/z) corresponding to the isotopologues containing ³⁵Cl and ³⁷Cl. Subsequent fragmentation is likely to involve the loss of neutral molecules from the boronic acid group and cleavages around the aromatic ring.
A proposed fragmentation pathway is illustrated below:
Caption: Predicted ESI-MS/MS fragmentation pathway of [this compound - H]⁻.
Table 1: Predicted Key Ions and Fragments
| m/z (³⁵Cl/³⁷Cl) | Proposed Formula | Description |
| 223/225 | [C₇H₄BClF₃O₂]⁻ | Deprotonated molecular ion |
| 205/207 | [C₇H₂BClF₃O]⁻ | Loss of water (H₂O) |
| 179/181 | [C₇H₂ClF₃]⁻ | Loss of the boronic acid group as B(OH)₂ |
| 155/157 | [C₆H₂BClO₂]⁻ | Loss of the trifluoromethyl radical (•CF₃) |
Experimental Protocol: A Step-by-Step Guide
This section outlines a general workflow for the ESI-MS analysis of this compound. Instrument-specific parameters will require optimization.
Sample Preparation
-
Solvent Selection: Dissolve the sample in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water. A typical starting concentration is 1-10 µg/mL.
-
pH Adjustment: To promote deprotonation, especially in negative ion mode, the addition of a small amount of a basic modifier like ammonium hydroxide or a volatile amine (e.g., triethylamine) to the sample solution can be beneficial.
Mass Spectrometer Setup and Data Acquisition
Caption: General experimental workflow for the ESI-MS analysis of the target compound.
Table 2: Recommended Initial ESI-MS Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Negative | To detect the deprotonated [M-H]⁻ ion. |
| Capillary Voltage | 2.5 - 3.5 kV | To generate a stable electrospray. |
| Cone Voltage | 20 - 40 V | To facilitate ion transfer and minimize in-source fragmentation. |
| Desolvation Temp. | 250 - 350 °C | To efficiently remove solvent from the ions. |
| Desolvation Gas Flow | 500 - 800 L/hr | To aid in the desolvation process. |
| Collision Energy (for MS/MS) | 10 - 30 eV | To induce fragmentation for structural confirmation. |
Conclusion: A Powerful Tool for a Key Building Block
Mass spectrometry, particularly ESI-MS, provides a robust and sensitive method for the characterization of this compound. By understanding its ionization behavior, recognizing the characteristic chlorine isotopic pattern, and predicting its fragmentation pathways, researchers can confidently identify this important synthetic intermediate, monitor its reactions, and ensure its purity. The insights and protocols detailed in this guide serve as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug discovery.
References
- 1. chemscene.com [chemscene.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. 3-Chloro-5-trifluoromethylphenylboronic acid AldrichCPR 1160561-31-8 [sigmaaldrich.com]
- 4. 3-Chloro-5-trifluoromethylphenylboronic acid AldrichCPR 1160561-31-8 [sigmaaldrich.com]
- 5. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
IR spectrum of 3-Chloro-5-(trifluoromethyl)phenylboronic acid
An In-Depth Technical Guide to the Infrared Spectrum of 3-Chloro-5-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a vital building block in modern organic synthesis and medicinal chemistry. Its utility in forming carbon-carbon and carbon-heteroatom bonds, particularly through Suzuki-Miyaura cross-coupling reactions, makes it indispensable for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The trifluoromethyl group often enhances the lipophilicity and metabolic stability of drug candidates, while the chloro substituent provides an additional vector for synthetic modification.[1] Accurate and reliable characterization of this reagent is paramount to ensure purity, stability, and reactivity. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the structural integrity of this compound. This guide offers a detailed analysis of its expected IR spectrum, a practical protocol for data acquisition, and insights into spectral interpretation for quality control and research applications.
Molecular Structure and Predicted Vibrational Modes
The structure of this compound incorporates several key functional groups that give rise to a characteristic infrared spectrum: a 1,3,5-trisubstituted benzene ring, a boronic acid moiety [-B(OH)₂], a chloro group (-Cl), and a trifluoromethyl group (-CF₃).
References
A Senior Application Scientist's Technical Guide to 3-Chloro-5-(trifluoromethyl)phenylboronic Acid: From Benchtop to Scale-Up
This guide provides an in-depth technical overview of 3-Chloro-5-(trifluoromethyl)phenylboronic acid, a crucial building block in contemporary drug discovery and materials science. Designed for researchers, medicinal chemists, and process development professionals, this document moves beyond standard Safety Data Sheet (SDS) information to deliver field-proven insights into the compound's practical handling, reactivity, and safety considerations. Our focus is on the causality behind experimental choices, ensuring both safety and success in its application.
Physicochemical Profile & Structural Rationale
This compound is a white to off-white solid. Its utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, stems from the unique electronic properties imparted by its substituents.
| Property | Value | Source |
| Molecular Formula | C₇H₅BClF₃O₂ | [1] |
| Molecular Weight | 224.38 g/mol | [1] |
| Melting Point | 210 - 212 °C / 410 - 413.6 °F | [1] |
| Appearance | White to off-white powder/solid | |
| Solubility | Low water solubility | [1] |
The presence of two strong electron-withdrawing groups—the chloro (-Cl) and trifluoromethyl (-CF₃) moieties—in a meta-relationship significantly influences the molecule's reactivity. These groups decrease the electron density of the aromatic ring, making the carbon-boron bond susceptible to specific decomposition pathways, a critical factor that will be discussed in Section 3.
Hazard Identification and Advanced Toxicological Insights
Standard SDS information correctly identifies this compound as a hazardous substance. However, for professionals in drug development, a deeper understanding of its toxicological profile is essential.
GHS Hazard Classification:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[1]
Signal Word: Warning[1]
Precautionary Statements:
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
-
P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
The Genotoxicity Concern: A Critical Consideration for Drug Development
Beyond immediate irritation, a significant concern for arylboronic acids as a class is their potential for genotoxicity. Studies have shown that some arylboronic acids can be weakly mutagenic in microbial assays, such as the Ames test.[1][4][5] This is a critical flag for any researcher using this compound as a building block for active pharmaceutical ingredients (APIs).
Causality: The proposed mechanism for this mutagenicity involves oxygen-mediated oxidation of the boron compounds, which can generate organic radicals capable of damaging DNA.[5] It is crucial to note that the corresponding deboronated arenes (the molecule without the -B(OH)₂ group) do not typically exhibit this mutagenic activity.[1][4]
Practical Implication: For drug development professionals, this means that residual levels of this compound in the final API must be rigorously controlled and monitored to meet regulatory requirements for potentially genotoxic impurities (PGIs).[1]
Chemical Stability and Reactivity: The Challenge of Protodeboronation
While stable under normal, dry, and cool storage conditions, the electronic nature of this molecule presents a significant reactivity challenge: protodeboronation.[1]
Protodeboronation is the cleavage of the carbon-boron bond, where the boron group is replaced by a hydrogen atom from a proton source (e.g., water, alcohol, or acid). This process is a common decomposition route for arylboronic acids.
Caption: The protodeboronation pathway, a key decomposition route.
Causality: The electron-withdrawing -Cl and -CF₃ groups make the ipso-carbon (the carbon attached to boron) more electrophilic and thus more susceptible to nucleophilic attack or protonolysis. This decomposition is particularly rapid under basic conditions, which are often employed in Suzuki-Miyaura coupling reactions.[6][7] Highly electron-deficient arylboronic acids are known to be inherently unstable under aqueous basic conditions.[6][7]
Practical Implications:
-
Reaction Optimization: In Suzuki couplings, the choice of base, solvent, and temperature is critical. A weaker base or anhydrous conditions may be necessary to minimize protodeboronation of the starting material. Simply extending reaction times under basic conditions to drive coupling to completion can inadvertently increase the formation of the deboronated side product.[1]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dry place to protect it from moisture.[1][8]
Experimental Protocols: Handling, Purification, and Use
Adherence to rigorous laboratory protocols is essential for both safety and experimental reproducibility.
Personal Protective Equipment (PPE) Workflow
Caption: Mandatory PPE and engineering controls workflow.
Purification Protocol: Removing Boroxines and Deboronated Impurities
Arylboronic acids often contain varying amounts of their cyclic anhydride, known as a boroxine. Purification may be necessary to ensure stoichiometric accuracy in reactions.
Method 1: Acid-Base Extraction (General Procedure) This method leverages the acidic nature of the boronic acid group to separate it from non-acidic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer.
-
Separation: Separate the aqueous layer containing the boronate salt. The organic layer, containing non-acidic impurities, can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). The pure boronic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product thoroughly under vacuum.
Method 2: Recrystallization Recrystallization from hot ethanol or a mixture of an organic solvent and water can be an effective purification method.[9] However, given the compound's reactivity, care must be taken to minimize exposure to high temperatures and aqueous conditions for extended periods to prevent decomposition.
Suzuki-Miyaura Coupling: A Representative Protocol
This compound is a common coupling partner for introducing the 3-chloro-5-(trifluoromethyl)phenyl moiety.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).[10]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with Argon to ensure all oxygen is removed.
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Be mindful that extended reaction times under basic, aqueous conditions can lead to protodeboronation of the starting material.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Disposal and Environmental Considerations
The disposal of halogenated and organofluorine compounds requires special attention due to their potential environmental persistence.[11]
-
Waste Classification: This compound should be treated as hazardous chemical waste.
-
Disposal Route: Do not dispose of down the drain.[3] All waste material and contaminated containers must be disposed of via a licensed waste disposal contractor. Incineration at a permitted facility is often the preferred method for halogenated organic compounds.
-
Environmental Fate: Organofluorine compounds, particularly those with C-F bonds, are known for their high persistence in the environment.[11] The trifluoromethyl group makes this molecule resistant to natural degradation.[8] Therefore, preventing its release into the environment is of paramount importance.
Conclusion
This compound is a powerful synthetic tool, but its effective and safe use demands a nuanced understanding of its chemical behavior. Its electron-deficient nature, which makes it an excellent partner in cross-coupling reactions, is also the root of its primary instability pathway—protodeboronation. Furthermore, the potential for genotoxicity in the boronic acid class necessitates stringent control of its residual levels in pharmaceutical applications. By understanding the causality behind these properties, researchers can design more robust synthetic routes, ensure higher purity of their target molecules, and maintain the highest standards of laboratory safety.
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biodegradation and biotransformation of organofluorine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
Core Principles for the Handling and Storage of 3-Chloro-5-(trifluoromethyl)phenylboronic acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Synthetic Value and Inherent Sensitivities of a Key Building Block
3-Chloro-5-(trifluoromethyl)phenylboronic acid is a cornerstone reagent in modern synthetic chemistry, prized for its role as a versatile coupling partner in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling.[1] Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, provides chemists with a powerful tool to introduce these moieties into complex molecules, enabling the exploration of novel chemical space in drug discovery and materials science.[1]
However, the utility of this and other arylboronic acids is intrinsically linked to their chemical stability. The carbon-boron bond, while robust enough for synthetic transformations, is susceptible to specific degradation pathways.[2][3] This guide moves beyond rudimentary safety data to provide a deeper, mechanistic understanding of the compound's properties. It outlines field-proven protocols designed not only to ensure personnel safety but also to preserve the chemical integrity of the reagent, thereby safeguarding the validity and reproducibility of experimental outcomes.
Section 1: Physicochemical Profile and Stability Considerations
A thorough understanding of a reagent's physical and chemical properties is the foundation of its safe and effective use. The characteristics of this compound dictate its handling requirements and potential degradation pathways.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. These values are critical for experimental design and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BClF₃O₂ | [4][5] |
| Molecular Weight | 224.38 g/mol | [4][5] |
| Appearance | White to off-white or tan solid/powder | [1] |
| Melting Point | 210 - 212 °C (410 - 413.6 °F) | [4] |
| Purity | Typically ≥95% - 97% | [4][5] |
The Inherent Challenge: Protodeboronation
The primary degradation pathway for arylboronic acids is protodeboronation , a reaction wherein the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][3] This process is often an undesired side reaction in coupling protocols but can also occur slowly during storage if conditions are not optimal.
The mechanism of protodeboronation is highly dependent on pH.[2] It can be catalyzed by both acids and bases.[3][6][7] The presence of two electron-withdrawing groups (–Cl and –CF₃) on the phenyl ring of the title compound influences the electronic properties of the C-B bond, affecting its susceptibility to this cleavage.[6][7]
Hygroscopicity and Boroxine Formation
Like many boronic acids, this compound can be hygroscopic, readily absorbing moisture from the atmosphere.[8] This ingress of water can facilitate protodeboronation and also leads to the formation of a cyclic trimer anhydride known as a boroxine .[9] While boroxines are often in equilibrium with the monomeric boronic acid in solution, their formation complicates accurate weighing and stoichiometry calculations. This underscores the critical need for moisture-free handling and storage conditions.[9]
Section 2: Hazard Identification and Risk Mitigation
This compound is an irritant and requires careful handling to minimize exposure. A systematic approach to risk mitigation is essential.
GHS Hazard Profile
Based on consolidated safety data, the compound is classified with the following hazards:
-
H302: Harmful if swallowed.[11]
The trifluoromethyl (CF₃) group itself is generally considered chemically inert due to the strength of the C-F bonds.[12] The primary hazards are associated with the irritant nature of the powdered solid and the reactivity of the boronic acid moiety.
The Hierarchy of Controls
A multi-layered approach is the most effective strategy for mitigating exposure risks. This hierarchy prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
Caption: Risk Mitigation Hierarchy applied to handling boronic acids.
Section 3: Protocols for Safe Handling and Use
Adherence to standardized protocols is non-negotiable for ensuring both user safety and experimental integrity. The following workflows are designed for handling the solid compound and preparing solutions.
Experimental Workflow for Safe Handling
The logical flow from material retrieval to experimental use must incorporate safety at every step. This workflow minimizes exposure and preserves the reagent's quality.
Caption: Standard workflow for handling solid boronic acid.
Step-by-Step Protocol: Weighing and Dispensing Solid
Objective: To accurately weigh and transfer the solid reagent while preventing inhalation of dust and contamination of the bulk material.
-
Preparation: Don all required PPE: a buttoned lab coat, safety goggles (not glasses), and chemically resistant nitrile gloves.[4][13][14] Ensure the chemical fume hood sash is at the appropriate height and airflow is optimal.
-
Inert Atmosphere (Optional but Recommended): If available, perform weighing and transfer operations within a glovebox under an inert atmosphere. For fume hood operations, have a source of nitrogen or argon ready.
-
Equilibration: Allow the sealed container to warm to ambient temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.
-
Dispensing: Inside the fume hood, briefly open the container. Use a clean, dry spatula to quickly transfer an approximate amount of the solid to a tared anti-static weighing paper or boat.
-
Sealing: Immediately reseal the main container. If possible, flush the headspace with argon or nitrogen before tightening the cap to displace moist air.
-
Transfer: Carefully add the weighed solid to the reaction vessel. Use a powder funnel if necessary to avoid spillage.
-
Decontamination: Wipe the spatula and any affected surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol), treating the cloth as hazardous waste.
Section 4: Long-Term Storage and Stability Management
Improper storage is a primary cause of reagent degradation, leading to failed reactions and wasted resources. The goal is to create an environment that is cool, dry, and free of incompatible substances.
Optimal Storage Conditions
To maximize shelf-life and maintain purity, the following conditions are essential:
-
Temperature: While some suppliers permit room temperature storage, the best practice for long-term stability is refrigeration at 2-8°C .[1][14][15] This slows the rate of potential decomposition reactions.
-
Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen).[4][8] This is the most critical factor in preventing hygroscopic absorption and subsequent degradation. The original supplier packaging is often designed for this purpose.
-
Container: Keep in a tightly sealed, opaque container to protect from moisture and light.[4][8][16]
-
Location: Store in a dedicated, well-ventilated cabinet away from incompatible materials.
Chemical Incompatibilities
Segregation from the following materials is mandatory to prevent hazardous reactions and degradation:
-
Strong Oxidizing Agents: Can react exothermically.
-
Strong Acids and Bases: Can catalyze protodeboronation.[4][8]
-
Moisture/Water: As detailed above, leads to hydrolysis and boroxine formation.[4][8]
Storage Condition Decision Framework
The stringency of storage conditions can be matched to the anticipated timeline of use.
Caption: Decision tree for selecting appropriate storage conditions.
Section 5: Spill Management and Waste Disposal
All personnel must be prepared to handle accidental releases and manage waste streams correctly.
Spill Cleanup Protocol
In the event of a spill of solid material:
-
Secure the Area: Alert colleagues and restrict access to the spill area. Ensure the area is well-ventilated (fume hood).
-
Don PPE: At a minimum, wear double nitrile gloves, a lab coat, and safety goggles.
-
Containment: Do NOT use water. Prevent the powder from becoming airborne.
-
Collection: Carefully sweep or scoop the solid material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[8][17] Avoid creating dust. If necessary, gently cover with an inert absorbent material like sand to control dust before sweeping.[17]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.[17]
Waste Disposal Workflow
Proper disposal is a legal and ethical requirement. All materials contaminated with this compound must be treated as hazardous waste.
Caption: Workflow for segregation and disposal of contaminated waste.
Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[13][18] Follow all institutional, local, and national regulations for hazardous waste disposal.[19]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. wikiwand.com [wikiwand.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. (3-Chloro-5-(trifluoromethyl)phenyl)boronic acid – Biotuva Life Sciences [biotuva.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. aaronchem.com [aaronchem.com]
- 15. jk-sci.com [jk-sci.com]
- 16. laballey.com [laballey.com]
- 17. benchchem.com [benchchem.com]
- 18. laballey.com [laballey.com]
- 19. rcilabscan.com [rcilabscan.com]
Technical Guide: Physicochemical Characterization of 3-Chloro-5-(trifluoromethyl)phenylboronic Acid
Abstract
3-Chloro-5-(trifluoromethyl)phenylboronic acid is a key organoboron intermediate, pivotal in modern synthetic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility in Suzuki-Miyaura cross-coupling reactions necessitates a thorough understanding of its physical and chemical properties to ensure purity, stability, and reactivity. This guide provides an in-depth examination of the physical appearance and key physicochemical characteristics of this compound. It outlines authoritative protocols for its characterization, emphasizing the causality behind experimental choices to ensure reproducible and reliable results.
Compound Overview and Significance
This compound, identified by CAS Number 1160561-31-8, is a substituted aromatic boronic acid.[1] The presence of three distinct functional groups on the phenyl ring—a boronic acid moiety, a chloro group, and a trifluoromethyl group—makes it a versatile and highly valuable building block. The trifluoromethyl group can enhance metabolic stability and lipophilicity in drug candidates, while the chloro-substituent provides an additional vector for synthetic modification. The boronic acid group is the primary functional handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[2]
A precise understanding of its physical state is the first line of quality control in any synthetic workflow. Deviations in appearance, such as color or form, can indicate the presence of impurities, degradation products (like the corresponding boroxine anhydride), or residual solvent, all of which can critically impact reaction yields and product purity.
Physicochemical Properties
The primary physical identifiers for this compound are its appearance, melting point, and solubility profile. These characteristics are fundamental for handling, storage, and use in synthetic applications.
Physical Appearance: At ambient temperature, this compound is a solid. While many simple phenylboronic acids are white powders, substituted analogues can range from off-white to tan or light yellow.[3][4][5][6] Color variation is often attributable to trace impurities or the partial formation of the trimeric anhydride (boroxine), which occurs through the intermolecular dehydration of boronic acid molecules. Therefore, a pure sample is expected to be a white to off-white solid.
Solubility Profile: The compound's solubility is dictated by its substituted phenyl structure. It is expected to have low water solubility.[1] Phenylboronic acids, in general, are soluble in most polar organic solvents such as ethanol, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), but are poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride.[3][7][8] This solubility behavior is crucial for selecting appropriate reaction solvents and purification methods (e.g., recrystallization or chromatography).
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C₇H₅BClF₃O₂ | [1] |
| Molecular Weight | 224.38 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 210 - 212 °C | [1] |
| Storage Temperature | Room Temperature |
Experimental Characterization Workflow
Verifying the identity and purity of this compound is a critical, self-validating step before its use in synthesis. The following workflow outlines the essential analytical procedures.
Workflow for Physicochemical Verification
Caption: Workflow for the characterization of this compound.
Protocol 3.1: Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid will melt over a narrow range (typically < 2 °C). Impurities depress and broaden the melting range. For this compound, a sharp melting point between 210-212 °C confirms high purity.[1]
Methodology:
-
Sample Preparation: Place a small, dry amount of the powdered compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to approximately 15-20 °C below the expected melting point (i.e., ~190 °C).
-
Observation: Decrease the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.
Protocol 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides unambiguous structural confirmation. ¹H NMR verifies the aromatic proton environment, ¹⁹F NMR confirms the trifluoromethyl group, and ¹¹B NMR is characteristic of the boronic acid moiety. The absence of signals from common solvents or synthetic byproducts validates purity.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as boronic acid protons are exchangeable and may not be visible in solvents like CDCl₃ or D₂O).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Expect to see signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the phenyl ring. The integration of these signals should be consistent with the structure.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A single, sharp singlet is expected for the -CF₃ group.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. A broad singlet is typically observed for tricoordinate boronic acids, usually in the range of 25-35 ppm.
-
Data Analysis: Analyze chemical shifts, coupling patterns, and signal integrations to confirm the structure is consistent with this compound and is free from significant impurities.
Safe Handling and Storage
Trustworthiness through Safety: Proper handling protocols are non-negotiable for ensuring researcher safety and maintaining compound integrity.
-
Hazard Identification: This compound is classified as a skin and eye irritant.[1] Inhalation may also cause respiratory irritation.[9] The signal word is "Warning".[1]
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[1][10] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]
-
Storage: Store in a tightly sealed container at room temperature in a dry location. Boronic acids are susceptible to dehydration to form boroxines, especially upon heating. While this is a reversible process, consistent storage conditions are recommended to maintain material integrity.
-
Spill & Disposal: In case of a spill, avoid generating dust.[10] Collect the material using appropriate tools and place it in a sealed container for disposal.[10] Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Fluoro-5-(trifluoromethyl)phenylboronic Acid | 159020-59-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. aaronchem.com [aaronchem.com]
A Technical Guide to the Purity of Commercially Available 3-Chloro-5-(trifluoromethyl)phenylboronic Acid for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceuticals and agrochemicals, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex molecular architectures. The success of this powerful carbon-carbon bond-forming reaction is intrinsically linked to the quality of the reagents employed, with the purity of the boronic acid component being of paramount importance. This guide provides an in-depth technical analysis of commercially available 3-Chloro-5-(trifluoromethyl)phenylboronic acid, a key building block in numerous developmental pipelines. We will explore its synthesis, identify common impurities, and detail robust analytical methodologies for its comprehensive purity assessment, ensuring the reliability and reproducibility of your synthetic endeavors.
The Synthetic Origin: A Window into Potential Impurities
Understanding the manufacturing process of this compound is fundamental to anticipating potential impurities. The most common and economically viable synthetic route involves a Grignard reaction.[1] This process typically starts with the formation of a Grignard reagent from 1-bromo-3-chloro-5-(trifluoromethyl)benzene, which is then reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures. Subsequent acidic hydrolysis yields the desired boronic acid.[2]
Caption: Synthetic pathway for this compound.
This synthetic route, while efficient, can introduce several classes of impurities that may persist in the final product if not adequately controlled and removed.
Unmasking the Impurities: A Guide to What Lies Beneath
Commercial batches of this compound, often stated with a purity of ≥95-97%, can contain several key impurities that may adversely affect subsequent reactions.[3][4]
Boroxine (Anhydride) Formation: The Inevitable Dehydration Product
The most prevalent impurity in solid boronic acids is the corresponding cyclic anhydride, known as a boroxine. This trimeric species is formed by the intermolecular dehydration of three boronic acid molecules. This is a reversible equilibrium that is influenced by the presence of water.[5]
Caption: Reversible formation of boroxine from boronic acid.
For this compound, the presence of the electron-withdrawing trifluoromethyl and chloro groups can influence the position of this equilibrium. It is crucial to recognize that the presence of boroxine is not always detrimental, as it can readily hydrolyze back to the active boronic acid under the aqueous basic conditions of many Suzuki-Miyaura reactions. However, its presence does lower the molar equivalence of the active reagent, necessitating accurate quantification.
Protodeboronation: The Loss of Functionality
Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-chloro-3-(trifluoromethyl)benzene. This process represents a direct loss of the reactive functionality required for cross-coupling and is irreversible under typical reaction conditions. The propensity for protodeboronation is highly dependent on factors such as pH, temperature, and the electronic nature of the aryl group.
Process-Related Impurities
Impurities stemming from the synthetic process itself can also be present:
-
Starting Material: Unreacted 1-bromo-3-chloro-5-(trifluoromethyl)benzene.
-
Homocoupling Products: Formation of 3,3'-dichloro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl via Wurtz-type coupling of the Grignard reagent.
-
Over-reaction Products: Multiple additions of the Grignard reagent to the borate ester can lead to the formation of borinic acids and other over-arylated boron species.[1]
The following table summarizes the key impurities and their potential impact:
| Impurity Class | Specific Example | Origin | Potential Impact on Suzuki-Miyaura Coupling |
| Anhydride | 2,4,6-Tris(3-chloro-5-(trifluoromethyl)phenyl)boroxine | Dehydration of the boronic acid | Reduces the effective molar concentration of the active reagent. |
| Protodeboronation | 1-Chloro-3-(trifluoromethyl)benzene | Cleavage of the C-B bond | Inactive in the desired coupling, leading to lower yields. |
| Starting Material | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | Incomplete reaction | Can compete in the catalytic cycle, leading to undesired byproducts. |
| Homocoupling | 3,3'-Dichloro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl | Dimerization of the Grignard reagent | Difficult to separate from the desired product, complicating purification. |
A Multi-faceted Approach to Purity Determination
A comprehensive assessment of the purity of this compound requires a combination of analytical techniques, each providing unique insights into the composition of the material.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
Reversed-phase HPLC with UV detection is the primary method for quantifying the main component and related impurities. Given the challenges associated with the on-column stability of boronic acids, careful method development is crucial.[6]
Exemplary HPLC Protocol:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the proportion of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water. It is important to analyze the sample promptly after dissolution to minimize degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. (3-Chloro-5-(trifluoromethyl)phenyl)boronic acid | 1160561-31-8 [sigmaaldrich.cn]
- 4. (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid [cymitquimica.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 3-Chloro-5-(trifluoromethyl)phenylboronic Acid: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the stability of 3-Chloro-5-(trifluoromethyl)phenylboronic acid, a critical reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document delves into the intrinsic chemical properties influencing its stability, common degradation pathways, and recommended best practices for storage, handling, and analysis. By synthesizing theoretical principles with practical, field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to ensure the integrity and reactivity of this versatile building block, thereby enhancing the reproducibility and success of their synthetic endeavors.
Introduction: The Chemical Profile of this compound
This compound (Molecular Formula: C₇H₅BClF₃O₂) is a white to off-white solid with a molecular weight of 224.37 g/mol .[1][2] Its utility in organic synthesis is largely attributed to the presence of the boronic acid moiety, which readily participates in palladium-catalyzed cross-coupling reactions. The phenyl ring is substituted with two strongly electron-withdrawing groups: a chlorine atom and a trifluoromethyl group. These substituents significantly influence the electronic properties and, consequently, the stability and reactivity of the molecule. The electron-withdrawing nature of these groups increases the Lewis acidity of the boron atom, which can impact its reactivity and susceptibility to degradation.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅BClF₃O₂ | [1] |
| Molecular Weight | 224.37 g/mol | [1] |
| Appearance | Solid | |
| Storage Temperature | Room Temperature |
Core Stability Considerations and Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to three main degradation pathways: boroxine formation, protodeboronation, and oxidative degradation. Understanding these pathways is crucial for minimizing reagent degradation and ensuring optimal reaction outcomes.
Boroxine Formation: The Dehydration Cascade
A common characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[5][6] This process involves the condensation of three boronic acid molecules with the elimination of three molecules of water. For this compound, this equilibrium is a key consideration during storage and handling.
The formation of boroxine is an entropically driven process and can be favored at higher temperatures.[6] While boroxines are often competent coupling partners in Suzuki-Miyaura reactions, the presence of a mixture of the boronic acid and its boroxine can lead to inconsistencies in stoichiometry and reaction kinetics. It is therefore advisable to store the compound in a dry environment to minimize boroxine formation.
Protodeboronation: An Unwanted Side Reaction
Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[7] This side reaction is a significant concern, particularly in Suzuki-Miyaura coupling reactions, as it leads to the formation of the corresponding deboronated arene (1-chloro-3-(trifluoromethyl)benzene) and consumes the active reagent.
The rate of protodeboronation is highly dependent on the reaction conditions, especially pH, and the electronic nature of the substituents on the aryl ring.[8][9] For arylboronic acids with electron-withdrawing groups, such as this compound, the propensity for protodeboronation, particularly under basic conditions, can be enhanced.[9]
Oxidative Degradation
Arylboronic acids are susceptible to oxidative degradation, which can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture. This process typically leads to the formation of the corresponding phenol. The presence of electron-withdrawing groups on the aromatic ring can influence the rate of oxidative degradation.
Recommended Storage and Handling Procedures
To maintain the integrity and reactivity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize contact with moisture and oxygen.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can accelerate degradation.
Stability in the Context of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, and this compound is a valuable coupling partner.[10][11] However, the conditions of the Suzuki-Miyaura reaction, particularly the use of a base, can promote the degradation of the boronic acid.
Table 2: Factors Influencing Stability During Suzuki-Miyaura Coupling
| Factor | Impact on Stability | Mitigation Strategies |
| Base | Can promote protodeboronation. | Use the mildest effective base. Optimize base stoichiometry. Consider fluoride-based activation (e.g., KF). |
| Temperature | Higher temperatures can accelerate degradation. | Run the reaction at the lowest effective temperature. |
| Solvent | Protic solvents can be a source of protons for protodeboronation. | Use anhydrous solvents. |
| Reaction Time | Prolonged reaction times increase the potential for degradation. | Monitor the reaction progress and quench upon completion. |
Experimental Protocols for Stability Assessment
Assessing the stability of this compound is crucial for quality control and reaction optimization. The following are generalized protocols for common analytical techniques used for this purpose.
High-Performance Liquid Chromatography (HPLC) for Stability-Indicating Assay
A stability-indicating HPLC method is designed to separate the intact this compound from its potential degradation products.
-
Objective: To quantify the amount of this compound and its degradation products over time under specific stress conditions (e.g., elevated temperature, different pH).
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is often a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable acidic modifier (e.g., 0.1% trifluoroacetic acid) is a common choice. The pH of the aqueous portion can be adjusted to investigate pH-dependent stability.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Subject aliquots of the solution to different stress conditions (e.g., heat, acid, base, oxidizing agent) as part of a forced degradation study.[12][13]
-
At specified time points, inject the samples onto the HPLC system.
-
Monitor the peak area of the parent compound and any new peaks that appear, which may correspond to degradation products.
-
¹H and ¹⁹F NMR Spectroscopy for Degradation Monitoring
NMR spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of this compound in solution.
-
Objective: To observe the disappearance of the signals corresponding to this compound and the appearance of signals from degradation products.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Acetone-d₆).[14]
-
Procedure:
-
Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H and ¹⁹F NMR spectrum to identify the characteristic signals of the compound.
-
Subject the NMR tube to the desired stress condition (e.g., by adding a drop of D₂O, acid, or base, or by heating).
-
Acquire subsequent NMR spectra at regular intervals.
-
Integrate the signals of the parent compound and any new signals to monitor the progress of the degradation. The appearance of a signal corresponding to 1-chloro-3-(trifluoromethyl)benzene would indicate protodeboronation.
-
Conclusion
This compound is a valuable synthetic building block, but its utility is intrinsically linked to its stability. A thorough understanding of its degradation pathways—boroxine formation, protodeboronation, and oxidative degradation—is paramount for its effective use. The electron-withdrawing nature of the chloro and trifluoromethyl substituents imparts specific reactivity and stability characteristics that must be considered. By adhering to proper storage and handling procedures and by carefully selecting and optimizing reaction conditions, particularly in Suzuki-Miyaura couplings, researchers can minimize degradation and ensure the successful application of this important reagent. The analytical methods outlined in this guide provide a framework for monitoring the stability and purity of this compound, thereby contributing to the robustness and reproducibility of synthetic protocols.
References
- 1. 3-Chloro-5-trifluoromethylphenylboronic acid AldrichCPR 1160561-31-8 [sigmaaldrich.com]
- 2. 2-Chloro-5-(trifluoromethyl)phenylboronic acid | C7H5BClF3O2 | CID 2782670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. biomedres.us [biomedres.us]
- 14. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-Chloro-5-(trifluoromethyl)phenylboronic Acid: Properties, Synthesis, and Applications in Modern Organic Chemistry
Abstract: 3-Chloro-5-(trifluoromethyl)phenylboronic acid is a specialized arylboronic acid that has emerged as a critical building block in contemporary organic synthesis. Its unique substitution pattern, featuring both an electron-withdrawing chloro group and a strongly lipophilic trifluoromethyl group, imparts distinct reactivity and properties valuable in medicinal chemistry and materials science. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, and key applications, with a primary focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed mechanistic insights and a representative experimental protocol are provided for researchers, chemists, and drug development professionals.
Nomenclature and Chemical Identifiers
Precise identification of chemical reagents is fundamental for reproducibility and safety in research. This compound is known by several synonyms and is cataloged under various chemical registry numbers. These identifiers are crucial for locating safety data, regulatory information, and sourcing the compound from commercial suppliers.
| Identifier | Value |
| IUPAC Name | (3-Chloro-5-(trifluoromethyl)phenyl)boronic acid |
| Synonyms | 3-chloro-5-(trifluoromethyl)benzeneboronic acid, 3-Borono-5-chlorobenzotrifluoride[1] |
| CAS Number | 1160561-31-8[1][2][3] |
| Molecular Formula | C₇H₅BClF₃O₂[1][3][4][5] |
| Molecular Weight | 224.37 g/mol [1][3][4][6] |
| PubChem CID | 329774470[3] |
| MDL Number | MFCD07778020[1][3][4] |
| InChI Key | VRZOZHNVFRLIPB-UHFFFAOYSA-N[2] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a reagent dictate its handling, storage, and behavior in reactions. This compound is a stable, solid compound under standard laboratory conditions.
| Property | Value | Source |
| Appearance | Off-white to tan solid/powder | [1][2][7] |
| Melting Point | 210 - 212 °C | [8] |
| Purity | Typically ≥95% to 97% | [2][5][9] |
| Storage Conditions | Store at room temperature or under an inert atmosphere (Argon or Nitrogen) at 2-8°C for long-term stability. | [1][2][10][11] |
Synthesis and Manufacturing
Arylboronic acids are typically synthesized from the corresponding aryl halide. A common and industrially scalable method involves the formation of an organometallic intermediate (such as a Grignard or organolithium reagent), followed by quenching with a boron electrophile like trimethyl borate. The resulting boronic ester is then hydrolyzed to yield the final boronic acid.
The retrosynthetic analysis highlights the key disconnection at the Carbon-Boron bond, tracing back to the readily available 1-bromo-3-chloro-5-(trifluoromethyl)benzene.
Caption: General synthetic workflow for arylboronic acids.
This process involves the formation of a Grignard reagent from the aryl halide, which then reacts with trimethyl borate.[12] Subsequent acidic hydrolysis liberates the desired boronic acid.[13][14]
Chemical Reactivity and Applications
The primary utility of this compound lies in its function as a coupling partner in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling.[7][15]
The Suzuki-Miyaura Coupling Reaction
First reported in 1979, the Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide or triflate.[16][17] It is one of the most powerful and versatile methods for constructing biaryl structures, which are common motifs in pharmaceuticals and functional materials.[18]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[15][18]
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[17][18]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[15][18]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role of Substituents
The chloro and trifluoromethyl (CF₃) groups on the phenyl ring are not passive spectators.
-
Trifluoromethyl Group (CF₃): This strongly electron-withdrawing and highly lipophilic group is a bioisostere for other chemical moieties and is often incorporated into drug candidates to improve metabolic stability, membrane permeability, and binding affinity.[7]
-
Chloro Group (Cl): As an electron-withdrawing group, it influences the electronic properties of the aromatic ring. It also provides an additional synthetic handle for further functionalization if required.
The presence of these electron-withdrawing groups can sometimes make arylboronic acids prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[16] Careful selection of reaction conditions (e.g., base, solvent, temperature) is therefore essential to maximize coupling efficiency.
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide (Ar-Br).
Objective: To synthesize 3-Chloro-5-(trifluoromethyl)-1,1'-biphenyl.
Reagents & Equipment:
-
This compound (1.2 eq)
-
1-Bromo-4-nitrobenzene (Ar-Br, 1.0 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, Catalyst)
-
Triphenylphosphine (PPh₃) (0.04 eq, Ligand)
-
Potassium Carbonate (K₂CO₃) (3.0 eq, Base)
-
Toluene and Water (e.g., 4:1 mixture, Solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Methodology:
-
Inert Atmosphere Setup: Assemble the flask and condenser, then flush the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an inert atmosphere is crucial as the Pd(0) species is oxygen-sensitive.
-
Reagent Addition: To the flask, add 1-bromo-4-nitrobenzene (1.0 eq), this compound (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Solvent Degassing: Add the degassed solvent mixture (Toluene/Water). Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen which can deactivate the catalyst.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Causality: This step ensures that all of the organic product is recovered from the aqueous phase.
-
-
Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel to obtain the pure biphenyl product.
Safety and Handling
This compound requires careful handling in a laboratory setting. Users must consult the Safety Data Sheet (SDS) before use.[8][10]
| Hazard Class | GHS Information |
| Pictogram | GHS07 (Exclamation Mark)[1][2] |
| Signal Word | Warning[1][2][8] |
| Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[1][2][8][20] H319: Causes serious eye irritation.[1][2][8][20] H335: May cause respiratory irritation.[1][2][8][20] |
| Precautionary Statements | P261: Avoid breathing dust.[2][20] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8][11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][11][20] |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles.[10][20]
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[10][21]
-
Skin and Body Protection: Wear a laboratory coat. Ensure eyewash stations and safety showers are readily accessible.[8][10]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[10][11][20]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][20] For enhanced stability, store under an inert atmosphere.[1][10]
Conclusion
This compound is a highly functionalized building block with significant utility in modern synthetic chemistry. Its value is primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex molecular architectures. The electron-withdrawing substituents provide unique electronic properties and offer a gateway to novel compounds in pharmaceutical and materials science research. A thorough understanding of its properties, reactivity, and handling procedures is essential for its safe and effective application in the laboratory.
References
- 1. 3-CHLORO-5-(TRIFLUOROMETHYL)BENZENEBORONIC ACID | 1160561-31-8 [chemicalbook.com]
- 2. (3-Chloro-5-(trifluoromethyl)phenyl)boronic acid | 1160561-31-8 [sigmaaldrich.cn]
- 3. 3-Chloro-5-trifluoromethylphenylboronic acid AldrichCPR 1160561-31-8 [sigmaaldrich.com]
- 4. This compound [chemicalbook.com]
- 5. (3-Chloro-5-(trifluoromethyl)phenyl)boronic acid – Biotuva Life Sciences [biotuva.com]
- 6. 2-Chloro-5-(trifluoromethyl)phenylboronic acid | C7H5BClF3O2 | CID 2782670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. boronmolecular.com [boronmolecular.com]
- 10. aaronchem.com [aaronchem.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Suzuki–Miyaura coupling of arylboronic acids to gold( iii ) - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02148G [pubs.rsc.org]
- 20. chemicalbook.com [chemicalbook.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Electronic properties of 3-Chloro-5-(trifluoromethyl)phenylboronic acid
An In-depth Technical Guide to the Electronic Properties of 3-Chloro-5-(trifluoromethyl)phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a sophisticated chemical building block whose utility in modern organic synthesis is fundamentally governed by its distinct electronic characteristics. The strategic placement of a chloro and a trifluoromethyl group on the phenyl ring imparts a unique reactivity profile, making it an invaluable reagent in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the electronic properties of this molecule. We will explore the interplay of inductive and resonance effects, quantify these influences using Hammett parameters, and detail their mechanistic implications in the widely used Suzuki-Miyaura cross-coupling reaction. This document serves as a resource for scientists seeking to understand and exploit the nuanced reactivity of this versatile compound.
The Molecular Architecture: An Electron-Deficient Core
The chemical behavior of this compound is a direct consequence of the substituents on its phenyl ring. The presence of a chlorine atom and a trifluoromethyl (-CF₃) group, both in a meta position relative to the boronic acid moiety, creates a significantly electron-poor aromatic system.
-
Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). The high electronegativity of the three fluorine atoms pulls electron density away from the phenyl ring.
-
Chloro Group (-Cl): The chlorine atom also exerts a negative inductive effect (-I). While it possesses lone pairs that can participate in a positive resonance effect (+R), in the meta position, this resonance effect does not extend to the carbon atom bearing the boronic acid, making its inductive influence dominant.
The combined -I effects of these two groups synergistically reduce the electron density of the aromatic ring. This electron deficiency is a critical factor influencing the reactivity of the boronic acid in synthetic applications.
Quantifying Electronic Influence: Hammett Substituent Constants
The Hammett equation (log(k/k₀) = σρ) provides a well-established framework for quantifying the electronic influence of substituents on a reaction's rate or equilibrium.[1] The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent. For substituents at the meta position, the constant (σₘ) largely reflects the inductive effect.
| Substituent | Hammett Constant (σₘ) | Predominant Electronic Effect |
| -Cl | +0.37 | Inductively Withdrawing |
| -CF₃ | +0.43 | Strongly Inductively Withdrawing |
| Data sourced from Hansch et al.'s comprehensive survey of Hammett constants.[2] |
The positive values for both substituents confirm their electron-withdrawing nature. The trifluoromethyl group is shown to have a slightly stronger inductive pull than the chloro group from the meta position. The cumulative effect makes the phenyl ring of this compound highly electrophilic.
Implications for Reactivity: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, and the electronic nature of the organoboron reagent is paramount to its success.[3][4] The reaction proceeds via a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electronic properties of this compound directly impact two key steps:
-
Activation with Base: The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate complex (Ar-B(OH)₃⁻).[3] The strong electron-withdrawing groups on the phenyl ring increase the Lewis acidity of the boron atom, facilitating this activation step.
-
Transmetalation: This is often the rate-determining step, involving the transfer of the aryl group from boron to the palladium center. The electron-deficient nature of the 3-chloro-5-(trifluoromethyl)phenyl ring reduces the nucleophilicity of the ipso-carbon (the carbon bonded to boron). This can potentially slow the rate of transmetalation. However, the enhanced Lewis acidity that promotes boronate formation helps to offset this effect, and successful coupling is readily achieved under appropriate conditions.
Experimental Protocol: A Practical Workflow
Harnessing the unique reactivity of this reagent requires optimized protocols. The following provides a detailed, self-validating workflow for a typical Suzuki-Miyaura coupling.
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Detailed Methodology
Objective: To synthesize a biaryl compound via the coupling of this compound with a representative aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene and Ethanol (e.g., 4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Vessel Preparation: A round-bottom flask is charged with the aryl bromide (1.0 equiv), this compound (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv).
-
Inerting: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.
-
Solvent Addition: Toluene and ethanol are added via syringe, followed by the aqueous sodium carbonate solution.
-
Reaction Execution: The mixture is heated to reflux (typically 80-90 °C) with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The mixture is washed with water and then with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.
-
Product Validation: The structure and purity of the final biaryl product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Materials Science
The 3-chloro-5-(trifluoromethyl)phenyl moiety is a valuable pharmacophore and functional group in advanced materials. Its electronic properties are key to its utility.
-
Medicinal Chemistry: The trifluoromethyl group is widely used in drug design to improve metabolic stability, increase lipophilicity (enhancing membrane permeability), and modulate binding affinity. The electron-withdrawing nature of the ring can influence pKa values of nearby functional groups and participate in specific binding interactions within protein active sites.
-
Organic Electronics: Arylboronic acids with strong electron-withdrawing groups are precursors for n-type organic semiconductor materials.[5] The low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy level, a consequence of the electron-deficient ring, is desirable for facilitating electron injection and transport in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
Conclusion
This compound is a highly functionalized reagent whose utility is directly linked to its pronounced electron-deficient character. The combined inductive effects of the chloro and trifluoromethyl substituents create a unique electronic landscape that modulates its reactivity in predictable ways, particularly in palladium-catalyzed cross-coupling reactions. A thorough understanding of these electronic properties, quantified by tools like the Hammett equation, empowers chemists to effectively utilize this building block for the synthesis of complex molecules with tailored functions for pharmaceutical and material science applications.
References
An In-depth Technical Guide to the Lipophilicity of 3-Chloro-5-(trifluoromethyl)phenylboronic acid
Abstract
Lipophilicity is a cornerstone physicochemical property in contemporary drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive analysis of the lipophilicity of 3-Chloro-5-(trifluoromethyl)phenylboronic acid, a versatile building block in medicinal chemistry. We delve into the theoretical underpinnings of lipophilicity, explore robust experimental and computational methodologies for its determination, and present quantitative data for the target compound. Furthermore, this guide discusses the structural contributions of the chloro, trifluoromethyl, and boronic acid moieties to the overall lipophilicity and examines the implications of this property on key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical molecular attribute.
The Imperative of Lipophilicity in Drug Design
The journey of a drug from administration to its site of action is a complex odyssey through a biological labyrinth of aqueous and lipid environments. A molecule's ability to navigate this landscape is largely governed by its lipophilicity—its affinity for a non-polar, lipid-like environment versus an aqueous one. This property is a critical determinant of a drug's behavior in biological systems, affecting its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2][3]
Lipophilicity is most commonly quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For practical purposes, this is expressed as a logarithmic value, LogP.[4]
-
A positive LogP value indicates a higher affinity for the lipid phase (lipophilic/hydrophobic).
-
A negative LogP value signifies a greater affinity for the aqueous phase (hydrophilic).
-
A LogP of zero suggests equal partitioning between the two phases.[4]
For ionizable compounds, such as boronic acids, the distribution is pH-dependent. The distribution coefficient (LogD) is used to describe the lipophilicity at a specific pH, considering all ionic and neutral species.[5][6] In drug discovery, a delicate balance of lipophilicity is sought; excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity, while insufficient lipophilicity can hinder membrane permeability and target engagement.[2][7]
Structural Dissection of this compound's Lipophilicity
The lipophilicity of this compound is a composite of the contributions from its constituent functional groups: the phenyl ring, the chloro substituent, the trifluoromethyl group, and the boronic acid moiety.
-
Phenyl Ring: The aromatic phenyl ring is an inherently lipophilic scaffold.
-
Chloro Group: Halogens, such as chlorine, generally increase a molecule's lipophilicity. This is attributed to their size and the polarizability of their electron shells, which enhance London dispersion forces—key interactions in non-polar media.[5][8] Although the C-Cl bond has a dipole moment, the overall effect is an increase in lipophilicity.[9]
-
Trifluoromethyl (CF3) Group: The trifluoromethyl group is a potent lipophilicity enhancer in medicinal chemistry.[10][11] Its inclusion often improves metabolic stability and binding affinity. The Hansch π value, a measure of a substituent's contribution to lipophilicity, for a CF3 group is +0.88, indicating a significant hydrophobic contribution.[10]
-
Boronic Acid (-B(OH)2) Group: The boronic acid functional group is a Lewis acid capable of forming reversible covalent bonds with diols.[12] At physiological pH, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[13] The neutral form is more lipophilic, while the anionic form is highly polar and hydrophilic. This ionization, characterized by the compound's pKa, means that the overall lipophilicity (LogD) will be pH-dependent. The boronic acid group itself generally contributes to the hydrophilicity of a molecule.
Quantitative Assessment of Lipophilicity: Computational and Experimental Approaches
A precise understanding of a molecule's lipophilicity requires quantitative data. This can be obtained through in silico prediction models and experimental determination.
Computational (In Silico) Prediction
Computational methods offer a rapid and cost-effective means of estimating LogP, particularly in the early stages of drug discovery.[5] These methods are broadly categorized into substructure-based and whole-molecule approaches. Substructure-based methods, like those used by ChemAxon and Molinspiration, calculate LogP by summing the contributions of individual molecular fragments.[9] Whole-molecule approaches consider properties of the entire molecule.
For this compound (SMILES: C1=C(C=C(C(=C1)B(O)O)Cl)C(F)(F)F), several well-regarded computational tools were employed to predict its LogP value.
| Prediction Method/Tool | Predicted LogP |
| SwissADME (Consensus) | 3.07 |
| iLOGP (SwissADME) | 2.89 |
| XLOGP3 (SwissADME) | 2.83 |
| WLOGP (SwissADME) | 3.19 |
| MLOGP (SwissADME) | 2.95 |
| SILICOS-IT (SwissADME) | 3.48 |
| Molinspiration | 3.13 |
The consensus LogP from SwissADME and the value from Molinspiration are in close agreement, suggesting a LogP for the neutral species of approximately 3.1 . This value indicates that this compound is a moderately lipophilic compound.
Experimental Determination
Experimental methods provide the most accurate measure of lipophilicity and are considered the gold standard. The Organization for Economic Co-operation and Development (OECD) has established standardized guidelines for these measurements to ensure reproducibility and reliability.
The shake-flask method is the traditional and most direct way to measure LogP.[11] It is generally accurate for compounds with LogP values in the range of -2 to 4.[10][14]
Experimental Protocol:
-
Preparation of Phases: Prepare n-octanol saturated with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4 for LogD determination) saturated with n-octanol. Allow the phases to separate completely.[3]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the n-octanol-saturated aqueous phase to create a stock solution. The concentration should not exceed 0.01 mol/L.[2]
-
Partitioning: In a suitable vessel, combine known volumes of the n-octanol-saturated aqueous phase (containing the compound) and the water-saturated n-octanol.
-
Equilibration: Agitate the vessel at a constant temperature (typically 20-25°C) until equilibrium is reached. This can take several hours.[14]
-
Phase Separation: Separate the two phases, usually by centrifugation to ensure a clean separation and avoid the formation of emulsions.[14]
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the LogP using the formula: LogP = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])
Caption: Workflow for Shake-Flask LogP Determination (OECD 107).
The RP-HPLC method is a faster, indirect method for estimating LogP.[1][9] It correlates a compound's retention time on a non-polar stationary phase with the known LogP values of a set of reference standards. This method is suitable for a broader LogP range, typically 0 to 6.[7][9]
Experimental Protocol:
-
System Preparation: Use an HPLC system with a reverse-phase column (e.g., C18) and an isocratic mobile phase, which is a mixture of an organic solvent (like methanol or acetonitrile) and water/buffer.
-
Calibration:
-
Select a series of 5-10 reference compounds with well-established LogP values that bracket the expected LogP of the test compound.
-
Inject each reference compound and record its retention time (tR).
-
Determine the column dead time (t0) by injecting a non-retained compound (e.g., thiourea).
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (tR - t0) / t0.
-
Create a calibration curve by plotting log(k) versus the known LogP values of the reference compounds.
-
-
Sample Analysis: Inject this compound onto the same HPLC system under identical conditions and determine its retention time.
-
Calculation:
-
Calculate the capacity factor (k) for the test compound.
-
Interpolate the LogP value from the calibration curve using the calculated log(k).
-
Caption: Workflow for RP-HPLC LogP Determination (OECD 117).
Implications for Drug Development
The moderately lipophilic nature of this compound (calculated LogP ≈ 3.1) has significant implications for its use as a scaffold or intermediate in drug design.
-
Membrane Permeability: A LogP in this range (optimally between 0 and 3) is often associated with good passive diffusion across biological membranes, such as the intestinal mucosa for oral absorption.[3] This suggests that compounds derived from this scaffold may have favorable absorption characteristics.
-
Aqueous Solubility: While lipophilic enough for membrane transit, a LogP of ~3.1 may necessitate formulation strategies to ensure adequate aqueous solubility for dissolution and administration, especially for higher doses. There is a trade-off between lipophilicity for permeability and hydrophilicity for solubility.[2]
-
Metabolic Stability: The presence of the trifluoromethyl group, a strong electron-withdrawing group, can block sites of metabolism, potentially increasing the metabolic stability and half-life of derivative compounds.[10]
-
Target Binding: Lipophilicity can contribute favorably to binding affinity, as many protein binding pockets are hydrophobic in nature. The lipophilic character of the substituted phenyl ring can facilitate productive interactions within a target's active site.[2]
Caption: Relationship between Lipophilicity and Key ADME Properties.
Conclusion
This compound possesses a moderate lipophilicity, with a computationally predicted LogP value of approximately 3.1. This characteristic is driven by the hydrophobic contributions of the chloro and trifluoromethyl substituents on the phenyl ring, balanced by the hydrophilic nature of the boronic acid moiety. This specific lipophilicity profile positions it as an attractive building block in medicinal chemistry, suggesting a good balance between membrane permeability and the potential for target engagement. However, researchers must remain cognizant of the potential for pH-dependent partitioning (LogD) due to the ionizable boronic acid group and may need to address solubility in later stages of drug development. The methodologies outlined in this guide, from in silico prediction to standardized OECD experimental protocols, provide a robust framework for the accurate assessment and understanding of this critical physicochemical property.
References
- 1. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 2. Virtual logP On-line [ddl.unimi.it]
- 3. acdlabs.com [acdlabs.com]
- 4. SwissADME [swissadme.ch]
- 5. acdlabs.com [acdlabs.com]
- 6. chemaxon.com [chemaxon.com]
- 7. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 9. (3-chloro-4-(cyclopropylmethoxy)-5-(trifluoromethyl)phenyl)boronic acid [chemicalbook.com]
- 10. chemaxon.com [chemaxon.com]
- 11. This compound [chemicalbook.com]
- 12. docs.chemaxon.com [docs.chemaxon.com]
- 13. docs.chemaxon.com [docs.chemaxon.com]
- 14. On-line Software [vcclab.org]
Ational & Exploratory
A Technical Guide to the pKa of 3-Chloro-5-(trifluoromethyl)phenylboronic Acid: Estimation, Determination, and Significance in Drug Discovery
This in-depth technical guide provides a comprehensive analysis of the acid dissociation constant (pKa) of 3-Chloro-5-(trifluoromethyl)phenylboronic acid. Recognizing the critical role of pKa in influencing the pharmacokinetic and pharmacodynamic properties of drug candidates, this document is tailored for researchers, medicinal chemists, and drug development professionals. We will explore the theoretical estimation of this compound's pKa based on substituent effects, detail rigorous experimental methodologies for its precise determination, and discuss the application of computational models.
Introduction: The Pivotal Role of pKa in Arylboronic Acids
Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their use in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Beyond their synthetic utility, they are increasingly incorporated into novel therapeutic agents. The boronic acid moiety, a Lewis acid, can engage in reversible covalent interactions with diols, a property exploited in sensors and drug targeting. The acidity of the boronic acid, quantified by its pKa, governs the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form. This equilibrium is fundamental to its biological activity, solubility, membrane permeability, and binding affinity to target proteins.
This compound is a substituted arylboronic acid featuring two potent electron-withdrawing groups on the phenyl ring. These substituents are anticipated to significantly influence the Lewis acidity of the boron center, and consequently, the pKa of the molecule. An accurate understanding of its pKa is therefore essential for its application in medicinal chemistry.
Theoretical Estimation of pKa: The Impact of Substituents
The Hammett equation provides a quantitative relationship between the reaction rate or equilibrium constant of a reaction series with that of a reference reaction. For the dissociation of meta- and para-substituted benzoic acids, this relationship is well-defined.[1] A similar correlation can be applied to phenylboronic acids.
Substituent Effects:
-
Unsubstituted Phenylboronic Acid: The parent phenylboronic acid has a pKa in the range of 8.64–8.90.[3]
-
Chloro Group (-Cl): The chloro group is an electron-withdrawing group through induction and weakly electron-donating through resonance. Its effect on acidity is position-dependent.
-
Trifluoromethyl Group (-CF3): The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.
Given that both the chloro and trifluoromethyl groups are in the meta position relative to the boronic acid moiety in this compound, their electron-withdrawing inductive effects will dominate, leading to a predicted pKa value significantly lower than that of unsubstituted phenylboronic acid.
Experimental Determination of pKa
For a precise and definitive pKa value, experimental determination is paramount. The two most common and reliable methods for arylboronic acids are potentiometric titration and UV-spectrophotometric titration.[1]
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the boronic acid) and monitoring the resulting change in pH.[4]
Methodology:
-
Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the acid has been neutralized. At this point, pH = pKa.
Causality Behind Experimental Choices:
-
Co-solvent: Arylboronic acids often have limited aqueous solubility, necessitating the use of a co-solvent. The choice and concentration of the co-solvent can influence the pKa, so it must be reported with the final value.
-
Constant Ionic Strength: Maintaining a constant ionic strength minimizes changes in activity coefficients, ensuring that the measured pH changes are solely due to the acid-base reaction.
-
Carbonate-Free Base: The titrant should be free of carbonate, as dissolved CO2 can act as a weak acid and interfere with the titration curve.
UV-Spectrophotometric Titration
This method is particularly useful for compounds that possess a chromophore in proximity to the ionizable group, where the UV-visible absorption spectrum changes with pH.[5][6][7] The ionization of the boronic acid group from a trigonal to a tetrahedral geometry alters the electronic environment of the aromatic ring, leading to a change in the UV spectrum.[8]
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions with known and precise pH values are prepared.
-
Sample Preparation: A stock solution of this compound is prepared. Aliquots of the stock solution are added to each buffer solution to achieve the same final concentration.
-
Spectral Measurement: The UV-visible absorption spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a specific wavelength where the change is maximal is plotted against pH. The resulting sigmoidal curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa.[4]
Self-Validating System: The presence of an isosbestic point in the series of UV spectra provides a strong indication that only two species (the acidic and basic forms of the boronic acid) are in equilibrium, validating the experimental setup.
Computational Prediction of pKa
In silico methods offer a rapid and cost-effective means of estimating pKa values, particularly in the early stages of drug discovery.[9][10][11] These methods use quantum mechanical calculations to determine the free energy change of the dissociation reaction in solution.
Methodology:
-
Structure Optimization: The 3D structures of both the neutral boronic acid and its conjugate boronate base are optimized using a suitable level of theory, such as Density Functional Theory (DFT).[12]
-
Free Energy Calculation: The Gibbs free energies of both species are calculated in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM).[3]
-
pKa Calculation: The pKa is then calculated from the difference in free energies of the acid and its conjugate base.
Challenges and Considerations:
-
Accuracy: While powerful, computational methods can have limitations. The accuracy of the predicted pKa is highly dependent on the level of theory, the solvation model used, and the conformational flexibility of the molecule.[3] Deviations of ±1.5 pKa units are not uncommon for some models.[12][13]
-
Conformational Sampling: For molecules with flexible substituents, it is crucial to consider multiple low-energy conformations for both the acid and the conjugate base to obtain an accurate pKa value.[3]
Data Summary
| Parameter | Value/Method | Rationale |
| Estimated pKa | Significantly < 8.6 | Based on the strong electron-withdrawing nature of the chloro and trifluoromethyl substituents in the meta positions. |
| Recommended Experimental Method | Potentiometric Titration | Provides high accuracy and is a well-established method for boronic acids. |
| Alternative Experimental Method | UV-Spectrophotometric Titration | Applicable if a pH-dependent shift in the UV spectrum is observed. |
| Computational Approach | DFT with a continuum solvation model | Useful for initial estimation and for understanding the electronic factors influencing acidity. |
Experimental Workflow Diagrams
References
- 1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pure.tue.nl [pure.tue.nl]
- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 7. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 9. optibrium.com [optibrium.com]
- 10. routledge.com [routledge.com]
- 11. mrupp.info [mrupp.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
